Product packaging for Seco Rapamycin ethyl ester(Cat. No.:)

Seco Rapamycin ethyl ester

Cat. No.: B8118157
M. Wt: 942.2 g/mol
InChI Key: AFZMAZIUJNBBML-CCDOOBSISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Seco Rapamycin ethyl ester is a useful research compound. Its molecular formula is C53H83NO13 and its molecular weight is 942.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H83NO13 B8118157 Seco Rapamycin ethyl ester

Properties

IUPAC Name

ethyl (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMAZIUJNBBML-CCDOOBSISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)[C@]2([C@@H](CC[C@H](O2)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Seco Rapamycin Ethyl Ester: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seco Rapamycin (B549165) ethyl ester is the ring-opened degradation product of the well-known mTOR inhibitor, Rapamycin. Contrary to what its structural relationship to Rapamycin might suggest, extensive research indicates that the primary mechanism of action for Seco Rapamycin is not the inhibition of the mechanistic Target of Rapamycin (mTOR).[1] Its defining characteristic is the cleaved macrolide ring, which fundamentally alters its interaction with the cellular machinery responsible for mTOR inhibition.

This technical guide elucidates the known molecular activities of Seco Rapamycin ethyl ester. It will first provide a contrasting overview of the canonical mTOR inhibition pathway of its parent compound, Rapamycin, to highlight the critical differences. Subsequently, it will detail the emerging primary mechanism for Seco Rapamycin: allosteric inhibition of the proteasome.[2][3] Furthermore, this document outlines the metabolic fate of Seco Rapamycin, including its transport and further conversion.

Detailed experimental protocols are provided to enable researchers to verify the lack of mTOR inhibition and to investigate the transport and metabolism of this compound.

Seco Rapamycin: Formation and Dissociation from mTOR Activity

Rapamycin is a 31-membered macrolide that is susceptible to degradation, particularly through base-catalyzed hydrolysis of its lactone (ester) bond.[4][5] This irreversible reaction results in the formation of Seco Rapamycin, a ring-opened isomer.[4][5] The name "seco" is a chemical prefix used to denote a compound derived from another by the cleavage of a ring.

The structural integrity of the macrolide ring is essential for the biological activity of Rapamycin. Its mechanism involves forming a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This complex allosterically inhibits mTOR Complex 1 (mTORC1) activity.[6][7][8] The ring-opening that forms Seco Rapamycin disrupts the conformation necessary for this ternary complex formation, rendering it unable to inhibit mTOR.[1][2][3]

G cluster_0 Rapamycin Degradation Rapamycin Rapamycin (Closed Ring) SecoRapamycin Seco Rapamycin (Open Ring) Rapamycin->SecoRapamycin  Ester Hydration (Base-catalyzed)

Caption: Chemical relationship between Rapamycin and Seco Rapamycin.

Contrasting Mechanism: The Canonical Pathway of Rapamycin

To fully appreciate the distinct mechanism of Seco Rapamycin, it is essential to understand the action of its parent compound. Rapamycin's potent immunosuppressive and anti-proliferative effects are mediated through the specific inhibition of mTORC1.

  • Binding to FKBP12: Rapamycin first binds to the intracellular immunophilin, FKBP12.[7][8]

  • Formation of a Ternary Complex: The Rapamycin-FKBP12 complex then acts as a molecular adapter, binding with high affinity to the FRB domain on the mTOR protein.[6]

  • Allosteric Inhibition of mTORC1: This ternary complex formation does not block the catalytic site directly but allosterically inhibits mTORC1, preventing it from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[9] This leads to the inhibition of protein synthesis and cell cycle progression.[9][10]

G cluster_0 Inhibitory Complex Formation Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 S6K p70 S6 Kinase mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Translation Protein Synthesis & Cell Growth S6K->Translation EBP1->Translation Complex->mTORC1 Allosteric Inhibition G cluster_0 Normal Proteasome Function cluster_1 Inhibition by Seco Rapamycin P19S 19S Regulatory Particle P20S α-ring β-ring (catalytic) α-ring P19S->P20S Binds to α-rings P26S 26S Proteasome (Active) Peptides Peptides P26S->Peptides Ub_Protein Ubiquitinated Protein Ub_Protein->P26S Degraded by SecoRapa Seco Rapamycin P20S_inhib α-ring β-ring (catalytic) α-ring SecoRapa->P20S_inhib:f0 Binds & Inhibits P19S_inhib 19S Regulatory Particle P19S_inhib->P20S_inhib Binding Blocked

References

Seco Rapamycin ethyl ester vs. Rapamycin molecular differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Differences Between Rapamycin and Seco-Rapamycin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the molecular and functional differences between the immunosuppressant drug Rapamycin (also known as Sirolimus) and its open-ring derivative, Seco-Rapamycin ethyl ester. The focus is on the core structural distinctions, their impact on physicochemical properties, and the resulting divergence in biological activity, particularly concerning the mTOR signaling pathway.

Core Molecular Structure

The fundamental difference between Rapamycin and Seco-Rapamycin ethyl ester lies in the integrity of the macrocyclic ring and the modification at a key carboxyl group.

  • Rapamycin : A macrolide compound, its structure is characterized by a large 31-membered macrocyclic ring that is a lactone (a cyclic ester).[1] This rigid, complex ring is crucial for its biological activity, providing the precise three-dimensional conformation required to interact with its protein targets.[1]

  • Seco-Rapamycin Ethyl Ester : This molecule is a derivative where the macrocyclic lactone of Rapamycin has been hydrolyzed, breaking the ring. The "Seco" prefix indicates this ring cleavage. Subsequently, the newly formed carboxylic acid is esterified with an ethyl group, creating an ethyl ester. This transformation from a cyclic to a linear (open-ring) structure dramatically alters the molecule's overall shape and chemical properties. Seco-Rapamycin is a known degradation product of Rapamycin.[2][3]

G Rapamycin Rapamycin (Macrocyclic Lactone) Seco_Rapamycin Seco-Rapamycin (Open-Ring Carboxylic Acid) Rapamycin->Seco_Rapamycin Lactone Hydrolysis (Ring Opening) Seco_Rapamycin_EE Seco-Rapamycin Ethyl Ester (Open-Ring Ester) Seco_Rapamycin->Seco_Rapamycin_EE Esterification

Figure 1: Transformation from Rapamycin to Seco-Rapamycin ethyl ester.

Physicochemical Properties

The structural modifications directly influence the physicochemical properties of the molecules. The following table summarizes key quantitative data for comparison.

PropertyRapamycin (Sirolimus)Seco-Rapamycin Ethyl Ester
Molecular Formula C₅₁H₇₉NO₁₃[4]C₅₃H₈₃NO₁₃[5][6]
Molecular Weight 914.2 g/mol [4]942.23 g/mol [5][6]
Appearance Crystalline Solid[2]Light yellow to yellow oil[5][7]
Aqueous Solubility Very low (2.6 µg/mL)[8][9]Data not precisely quantified, but expected to be low. Soluble in DMSO (100 mg/mL).[5][7]

Biological Activity and Mechanism of Action

The most significant consequence of the structural difference is the near-complete loss of mTOR-inhibitory activity in the seco-derivative.

Rapamycin: A Potent mTORC1 Inhibitor Rapamycin exerts its biological effects by first forming a high-affinity complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[10][11] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of the mTOR kinase, specifically within the mTOR Complex 1 (mTORC1).[11][12][13] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-BP1, thereby blocking cell growth, proliferation, and other anabolic processes.[10][14]

Seco-Rapamycin Ethyl Ester: Loss of mTOR Function Seco-Rapamycin ethyl ester is reported not to affect mTOR function.[5][6][15] The opening of the macrocyclic ring disrupts the specific conformation necessary for the formation of the stable ternary complex with FKBP12 and the mTOR FRB domain. While it may still interact with other cellular components, its canonical mTOR-inhibitory activity is effectively eliminated.[2][16]

G cluster_upstream Upstream Signals cluster_mTORC1 mTOR Complex 1 (mTORC1) cluster_downstream Downstream Effectors Growth Factors Growth Factors mTOR mTOR Kinase Growth Factors->mTOR Nutrients Nutrients Nutrients->mTOR S6K1 S6K1 mTOR->S6K1 FourEBP1 4E-BP1 mTOR->FourEBP1 Raptor Raptor GbetaL GβL CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to FKBP12->mTOR Complex Inhibits SecoRapa Seco-Rapamycin Ethyl Ester SecoRapa->mTOR No Significant Interaction

Figure 2: Simplified mTORC1 signaling pathway showing Rapamycin's mechanism.

Experimental Protocols

To experimentally verify the differential activity of Rapamycin and Seco-Rapamycin ethyl ester on the mTOR pathway, a Western Blot analysis of a key downstream mTORC1 substrate, such as the phosphorylation of S6 Kinase (p-S6K), is a standard method.

Protocol: Western Blot for Phospho-S6 Kinase (Thr389)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293, MCF7) in appropriate media to ~80% confluency.

    • Starve cells of serum for 4-6 hours to reduce basal mTOR activity.

    • Treat cells with either:

      • Vehicle control (e.g., DMSO).

      • Rapamycin (e.g., 20 nM final concentration).

      • Seco-Rapamycin ethyl ester (e.g., 20 nM or higher concentration to test for off-target effects).

    • Incubate for 1-2 hours.

    • Stimulate mTOR activity by adding a growth factor (e.g., insulin (B600854) or serum) for 30 minutes before harvesting.

  • Lysate Preparation:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated S6 Kinase (p-S6K at Thr389) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal.

    • Strip the membrane and re-probe for total S6 Kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Expected Outcome: The Rapamycin-treated sample will show a significant reduction in the p-S6K signal compared to the vehicle control, while the Seco-Rapamycin ethyl ester sample will show a p-S6K signal similar to the control, demonstrating its inability to inhibit mTORC1.

G A Cell Treatment (Control, Rapa, Seco-Rapa) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-S6K) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Analysis (Compare band intensities) I->J

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion

The molecular distinction between Rapamycin and its derivative, Seco-Rapamycin ethyl ester, is profound. The cleavage of Rapamycin's characteristic macrocyclic lactone ring and subsequent esterification fundamentally alters the molecule's three-dimensional structure. This structural change is the primary reason for the observed divergence in their biological function. While Rapamycin is a potent and specific allosteric inhibitor of mTORC1, Seco-Rapamycin ethyl ester lacks this canonical activity. This guide underscores the critical importance of the intact macrocycle for Rapamycin's mechanism of action and highlights how a targeted chemical modification can effectively ablate the primary biological function of a complex natural product.

References

Seco-Rapamycin Ethyl Ester: A Technical Evaluation of its Role as an mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the question of whether Seco-Rapamycin ethyl ester functions as an inhibitor of the mechanistic Target of Rapamycin (B549165) (mTOR). Contrary to its parent compound, Rapamycin (also known as Sirolimus), a potent and well-established mTOR inhibitor, the available evidence indicates that Seco-Rapamycin and its derivatives are not effective mTOR inhibitors. Seco-Rapamycin is a ring-opened degradation product of Rapamycin, and this critical structural alteration abrogates its ability to effectively mediate the inhibition of the mTORC1 complex. This guide will provide a detailed analysis of the underlying mechanism, present the available comparative data, and outline the standard experimental protocols used to assess mTOR inhibition.

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

The mTOR pathway is a crucial cellular signaling cascade that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream inputs, including growth factors, nutrients, and cellular energy status, to control protein synthesis, autophagy, and other key cellular processes.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

Rapamycin exerts its inhibitory effect specifically on mTORC1 through a unique mechanism of action.[2] It functions as a molecular "glue," first binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[2][3] This newly formed Rapamycin-FKBP12 complex then binds to a specific domain on the mTOR protein known as the FKBP12-Rapamycin Binding (FRB) domain.[3][4] The formation of this stable ternary complex (mTOR-Rapamycin/FKBP12-FRB) allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][3]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition Mechanism Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Autophagy Autophagy mTORC1->Autophagy Raptor Raptor mTOR mTOR mLST8 mLST8 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin Ternary_Complex Rapamycin-FKBP12 Complex Rapamycin->Ternary_Complex FKBP12 FKBP12 FKBP12->Ternary_Complex Ternary_Complex->mTOR Binds to FRB Domain

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Seco-Rapamycin Ethyl Ester: A Structurally Inactive Metabolite

Seco-Rapamycin is a known degradation product of Rapamycin, formed through the hydrolysis of the ester bond within its macrocyclic structure, leading to a ring-opened, or "seco," compound.[5] The ethyl ester variant is a derivative of this open-ring structure.

Crucially, this structural modification is the primary reason for its inability to inhibit mTOR. The closed macrocyclic conformation of Rapamycin is essential for it to adopt the correct three-dimensional shape required to bind simultaneously to both FKBP12 and the FRB domain of mTOR.[3] The cleavage of the macrolide ring in Seco-Rapamycin alters this conformation, preventing the formation of the stable ternary complex necessary for mTORC1 inhibition. Consequently, Seco-Rapamycin ethyl ester is not considered an mTOR inhibitor .[5][6]

Logical_Relationship cluster_rapamycin Rapamycin (Active Inhibitor) cluster_seco Seco-Rapamycin (Inactive) Rapa_Structure Closed Macrocyclic Ring Rapa_Binding Forms Ternary Complex (FKBP12 + mTOR-FRB) Rapa_Structure->Rapa_Binding Seco_Structure Open Macrocyclic Ring (Hydrolysis) Rapa_Structure->Seco_Structure Degradation Rapa_Activity mTORC1 Inhibition Rapa_Binding->Rapa_Activity Seco_Binding Fails to Form Stable Ternary Complex Seco_Structure->Seco_Binding Seco_Activity No mTORC1 Inhibition Seco_Binding->Seco_Activity

Caption: Structural basis for the inactivity of Seco-Rapamycin as an mTOR inhibitor.

Quantitative Data on mTOR Inhibition

CompoundTargetIC50 (in HEK293 cells)Potency vs. Rapamycin
Rapamycin mTOR~0.1 nM[7][8]100%
Seco-Rapamycin mTORNot reported (inactive)< 4% (in proliferation assay)
Seco-Rapamycin Ethyl Ester mTORNot reported (inactive)Not reported (inactive)[5][6]

Experimental Protocols for Assessing mTOR Inhibition

To experimentally verify the activity or inactivity of a compound like Seco-Rapamycin ethyl ester against mTOR, several standard methodologies are employed.

Western Blotting for Downstream Substrate Phosphorylation

This is the most common method to assess mTORC1 activity in cells. It involves measuring the phosphorylation status of key mTORC1 substrates. A potent inhibitor will decrease the phosphorylation of these targets.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) and allow them to adhere. Serum-starve the cells for 24 hours to reduce basal mTOR activity.

  • Stimulation and Inhibition: Pre-treat cells with various concentrations of the test compound (e.g., Seco-Rapamycin ethyl ester) or a known inhibitor (Rapamycin) for 2 hours. Subsequently, stimulate the cells with a growth factor (e.g., EGF or insulin) for 15-30 minutes to activate the mTOR pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates, such as:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the level of phosphorylated protein to the total protein. A decrease in this ratio indicates mTORC1 inhibition.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer immuno Immunoblotting (Antibodies) transfer->immuno detect Detection & Analysis immuno->detect

Caption: Standard workflow for Western Blot analysis of mTORC1 activity.
In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of purified mTORC1 on a recombinant substrate.

Protocol:

  • Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using antibodies against mTOR or Raptor.

  • Kinase Reaction Setup: In a microplate well, combine the immunoprecipitated mTORC1, a recombinant substrate (e.g., GST-4E-BP1), and the test compound (Seco-Rapamycin ethyl ester) or control inhibitor (Rapamycin) in a kinase reaction buffer.

  • Initiation of Reaction: Start the reaction by adding ATP. Incubate at 30-37°C for 30-60 minutes to allow phosphorylation to occur.

  • Termination and Detection: Stop the reaction. The amount of substrate phosphorylation can be quantified using several methods, such as:

    • ELISA-based: Using a phospho-specific antibody and a secondary antibody conjugated to a detectable enzyme.

    • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate via autoradiography.

    • Western Blot: Running the reaction products on a gel and immunoblotting for the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO). Determine the IC50 value if a dose-response is observed.

Conclusion

Based on its chemical structure and the available biological data, Seco-Rapamycin ethyl ester is not an mTOR inhibitor . The integrity of the macrolide ring of Rapamycin is an absolute requirement for the formation of the inhibitory ternary complex with FKBP12 and the mTOR-FRB domain. The hydrolysis of this ring in Seco-Rapamycin disrupts the necessary conformation, rendering the molecule inactive against its target. While formal quantitative inhibition data such as an IC50 is lacking, this is a reflection of its established inactivity. For researchers in drug development, Seco-Rapamycin serves as a critical example of how a seemingly minor structural modification—in this case, a degradation—can completely abolish the biological activity of a potent therapeutic agent.

References

In Vitro Biological Activity of Seco-Rapamycin Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-rapamycin ethyl ester is the open-ring metabolite of a rapamycin (B549165) derivative. Structurally, it differs from the parent macrolide rapamycin (sirolimus) by the hydrolysis of the ester bond within the macrolactone ring. This structural alteration has significant implications for its biological activity, particularly concerning its interaction with the mechanistic Target of Rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of the in vitro biological activity of seco-rapamycin ethyl ester, focusing on its lack of mTOR inhibition, its metabolic fate in relevant in vitro systems, and its permeability characteristics. Detailed experimental protocols are provided to enable researchers to further investigate its properties.

Core Biological Activity: Lack of mTOR Inhibition

A consistent finding reported in the literature is that seco-rapamycin and its derivatives do not significantly affect mTOR function.[1][2] Unlike rapamycin, which forms a gain-of-function complex with FK506-binding protein 12 (FKBP12) to allosterically inhibit mTOR Complex 1 (mTORC1), the open-ring structure of seco-rapamycin is believed to disrupt the necessary conformation for this interaction.

In Vitro Metabolism and Permeability

Studies on the disposition of seco-rapamycin have been conducted using human tissue homogenates and Caco-2 cell monolayers. These experiments provide insights into its metabolic stability and potential for absorption and transport.

Data Presentation

Table 1: In Vitro Metabolism of Seco-Rapamycin

ParameterDescriptionResult
Metabolite Formation Conversion of 20 µM Seco-Rapamycin to dihydro-sirolimus (M2)Observed in human liver, jejunal mucosal, and Caco-2 homogenates.
Cofactor Dependence Requirement for NADPHThe formation of M2 was found to be NADPH-dependent, suggesting the involvement of cytochrome P450 enzymes.
Inhibitor Effect Effect of 100 µM Ketoconazole (B1673606) on M2 formationNo significant effect was observed, indicating that the specific CYP isozymes inhibited by ketoconazole at this concentration are not primarily responsible for the metabolism of Seco-Rapamycin to M2.

Table 2: Caco-2 Cell Monolayer Transport of Seco-Rapamycin

Transport DirectionCompound ApplicationObservations
Apical to Basolateral 20 µM Seco-Rapamycin applied to the apical compartment for 4 hours.Minimal detection of Seco-Rapamycin and its metabolite M2 in the basolateral compartment and cellular fraction.
Basolateral to Apical Seco-Rapamycin applied to the basolateral compartment.Both Seco-Rapamycin and M2 were readily detected in the apical compartment.
Effect of P-gp Inhibitor Effect of LY335979 (a P-glycoprotein inhibitor) on basolateral to apical transport.Decreased flux of Seco-Rapamycin to the apical compartment and increased amounts of M2 in both apical and basolateral compartments.

Experimental Protocols

Protocol 1: In Vitro mTORC1 Kinase Assay

This protocol is designed to quantitatively assess the direct inhibitory activity of seco-rapamycin ethyl ester on mTORC1.

1. Materials:

  • Active mTORC1 enzyme (recombinant or immunoprecipitated)

  • GST-tagged p70S6K (inactive) as a substrate

  • Seco-rapamycin ethyl ester dissolved in a suitable solvent (e.g., DMSO)

  • Rapamycin (as a positive control)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 0.25 mM ATP)

  • [γ-³²P]ATP

  • SDS-PAGE gels and reagents

  • Phosphorimager or autoradiography film

2. Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, active mTORC1, and the GST-p70S6K substrate.

  • Add varying concentrations of seco-rapamycin ethyl ester (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control (rapamycin, e.g., 50 nM).

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated GST-p70S6K by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of mTORC1 inhibition at different concentrations of the test compound.

Protocol 2: Western Blot Analysis of mTORC1 Signaling in Cells

This protocol assesses the effect of seco-rapamycin ethyl ester on the phosphorylation of downstream targets of mTORC1 in a cellular context.

1. Materials:

  • A suitable cell line (e.g., HEK293, MCF7)

  • Complete cell culture medium

  • Seco-rapamycin ethyl ester

  • Rapamycin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2. Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours to reduce basal mTOR signaling.

  • Treat the cells with various concentrations of seco-rapamycin ethyl ester or rapamycin for 2 hours.

  • Stimulate the cells with a growth factor (e.g., insulin (B600854) or serum) for 30 minutes to activate the mTOR pathway.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein for p70S6K and 4E-BP1.

Protocol 3: In Vitro Metabolism with Human Liver Microsomes

This protocol determines the metabolic stability of seco-rapamycin ethyl ester.

1. Materials:

  • Human liver microsomes

  • Seco-rapamycin ethyl ester

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Add seco-rapamycin ethyl ester to the mixture at a final concentration of, for example, 1 µM.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction in the aliquots by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of seco-rapamycin ethyl ester.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the compound.

Protocol 4: Caco-2 Permeability Assay

This protocol assesses the intestinal permeability of seco-rapamycin ethyl ester.

1. Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Seco-rapamycin ethyl ester

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for analysis

2. Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • For apical to basolateral (A-B) transport, add seco-rapamycin ethyl ester to the apical chamber and fresh buffer to the basolateral chamber.

  • For basolateral to apical (B-A) transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • At the end of the experiment, measure the concentration of Lucifer yellow that has permeated to ensure the monolayer was intact.

  • Analyze the concentration of seco-rapamycin ethyl ester in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters.

Mandatory Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Translation Protein Translation S6->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits Seco_Rapa_EE Seco-Rapamycin Ethyl Ester Seco_Rapa_EE->mTORC1 No Interaction

Caption: mTORC1 signaling pathway and points of intervention.

Experimental_Workflow_mTOR_Activity Start Start: Cell Culture Treatment Treat cells with: - Vehicle - Rapamycin - Seco-Rapamycin EE Start->Treatment Stimulation Stimulate with Growth Factor Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis WB Western Blot for: p-p70S6K, p-4E-BP1 Lysis->WB Analysis Quantify Phosphorylation WB->Analysis

Caption: Workflow for assessing cellular mTOR activity.

Caco2_Permeability_Workflow Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Integrity Verify Monolayer Integrity (TEER measurement) Culture->Integrity Dosing Dose Apical (A-B) or Basolateral (B-A) chamber with Seco-Rapamycin EE Integrity->Dosing Sampling Sample from Receiver Chamber at multiple time points Dosing->Sampling Analysis Quantify Compound Concentration by LC-MS/MS Sampling->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation

Caption: Caco-2 cell permeability experimental workflow.

References

Open-Ring Rapamycin Derivatives: A Technical Guide to Their Biological Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (B549165), a macrocyclic lactone produced by Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell growth, proliferation, and survival.[1] Its clinical utility as an immunosuppressant and anti-cancer agent is well-established. However, the chemical instability of the rapamycin macrocycle, particularly its susceptibility to ring-opening, has prompted the exploration of open-ring derivatives.[2][3] This technical guide provides an in-depth overview of key open-ring rapamycin derivatives, their biological functions, and the experimental methodologies used to characterize them. We focus on secorapamycin and zotarolimus (B251), highlighting their distinct mechanisms of action and therapeutic applications.

Introduction: The Rationale for Open-Ring Rapamycin Derivatives

The 31-membered macrocycle of rapamycin is crucial for its biological activity, facilitating the formation of a ternary complex with FKBP12 and the FRB domain of mTOR.[4] However, this macrolactone is prone to degradation, primarily through hydrolysis, leading to the formation of a ring-opened product known as secorapamycin.[2] This chemical instability can impact the drug's pharmacokinetic profile and shelf-life.[3] The development of open-ring or structurally modified derivatives aims to address these limitations while potentially offering altered or novel biological activities. These efforts have led to the creation of compounds with improved stability, modified potency, and targeted applications, such as in drug-eluting stents.[5][6]

Key Open-Ring and Modified Rapamycin Derivatives

Secorapamycin

Secorapamycin is the primary product of non-enzymatic rapamycin degradation resulting from ester hydrolysis and subsequent dehydration.[7] Unlike its parent compound, secorapamycin is reported to not directly affect mTOR function.[2][8] However, it is not biologically inert. Studies have shown that secorapamycin can be metabolized in human liver and jejunal mucosal homogenates to dihydro-sirolimus in an NADPH-dependent manner.[2] Furthermore, while it poorly activates mTOR, it has been shown to mimic rapamycin's ability to inhibit the proteasome.[7]

Zotarolimus (ABT-578)

Zotarolimus is a semi-synthetic derivative of sirolimus, created by substituting the hydroxyl group at position 42 with a tetrazole ring.[9] This modification results in a highly lipophilic compound.[9] Zotarolimus is a potent antiproliferative agent used primarily in drug-eluting stents to prevent restenosis in coronary arteries.[5][10]

Mechanism of Action: Zotarolimus exerts its biological effects through the canonical mTOR inhibition pathway. It binds to the intracellular protein FK-binding protein 12 (FKBP12).[9][11] The resulting zotarolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[11] This inhibition blocks the phosphorylation of downstream effectors such as p70 S6 kinase and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[11] Consequently, zotarolimus arrests cells in the G1 phase of the cell cycle, inhibiting their proliferation.[10][11] This mechanism is particularly effective in preventing the proliferation of vascular smooth muscle cells, a key event in restenosis.[9]

Quantitative Biological Data

The following table summarizes key quantitative data for rapamycin and its derivatives. Data for a broader range of open-ring derivatives is limited in publicly available literature.

CompoundTargetAssay TypeIC50 / PotencyReference
RapamycinmTORC1Thymocyte Proliferation Assay-[7]
SecorapamycinmTORC1Thymocyte Proliferation Assay<4% of rapamycin's potency[7]
ZotarolimusmTORC1Not specifiedPotent inhibitor[10][11]
EverolimusmTORC1Not specifiedPotent inhibitor[12]

Clinical Outcome Data for Zotarolimus-Eluting Stents vs. Everolimus-Eluting Stents (12-13 months)

EndpointZotarolimus-Eluting StentEverolimus-Eluting StentP-valueReference
Target-Lesion Failure8.2%8.3%<0.001 (noninferiority)[13][14]
Stent Thrombosis2.3%1.5%0.17[13][14]
In-Stent Stenosis21.65 ± 14.42%19.76 ± 14.64%0.04 (noninferiority)[13][14]
In-Stent Late Lumen Loss0.27 ± 0.43 mm0.19 ± 0.40 mm0.08[13][14]

Experimental Protocols

In Vitro Metabolism of Secorapamycin

Objective: To determine if secorapamycin can be metabolized to dihydro-sirolimus in human tissue homogenates.

Methodology:

  • Prepare homogenates of human liver and jejunal mucosa.

  • Incubate 20µM of secorapamycin with the tissue homogenates in the presence of an NADPH-generating system.

  • As a control, incubate secorapamycin with the homogenates without NADPH.

  • To test for the involvement of specific enzymes, incubate in the presence of an inhibitor, such as 100µM ketoconazole.

  • After a defined incubation period (e.g., 4 hours), stop the reaction.

  • Extract the metabolites and analyze the samples using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of dihydro-sirolimus.[2][8]

Cell Proliferation Assay (General)

Objective: To assess the antiproliferative activity of rapamycin derivatives.

Methodology:

  • Seed vascular smooth muscle cells or a relevant cancer cell line in 96-well plates at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., zotarolimus) and a vehicle control.

  • Incubate the cells for a period that allows for cell division (e.g., 72 hours).

  • Assess cell viability using a standard method such as the MTT assay, resazurin (B115843) assay, or direct cell counting.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Logical Relationships

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[15][16] mTORC1 is sensitive to rapamycin and its derivatives like zotarolimus.[1][15] It acts as a central regulator of cell growth and proliferation by integrating signals from growth factors, nutrients, and cellular energy status.[15][16]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., PDGF, b-FGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70 S6 Kinase mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Protein_Synthesis->Cell_Cycle_Progression Zotarolimus Zotarolimus FKBP12 FKBP12 Zotarolimus->FKBP12 Zot_FKBP12 Zotarolimus-FKBP12 Complex FKBP12->Zot_FKBP12 Zot_FKBP12->mTORC1

Caption: The mTORC1 signaling pathway and the mechanism of inhibition by zotarolimus.

Experimental Workflow for Derivative Evaluation

The characterization of novel rapamycin derivatives typically follows a structured workflow to assess their biological activity and therapeutic potential.

Experimental_Workflow Synthesis Chemical Synthesis & Purification In_Vitro_Assays In Vitro Assays (Kinase, Proliferation) Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Signaling, Cycle) In_Vitro_Assays->Cell_Based_Assays ADME_Tox ADME/Tox Studies (Metabolism, Stability) Cell_Based_Assays->ADME_Tox In_Vivo_Models In Vivo Models (e.g., Restenosis) ADME_Tox->In_Vivo_Models

Caption: A typical experimental workflow for the evaluation of rapamycin derivatives.

Logical Relationship of Rapamycin and its Derivatives

The relationship between rapamycin, its open-ring derivative secorapamycin, and the modified derivative zotarolimus illustrates the divergence of biological function from a common chemical scaffold.

Logical_Relationship Rapamycin Rapamycin mTOR_Inhibition mTORC1 Inhibition Rapamycin->mTOR_Inhibition Proteasome_Inhibition Proteasome Inhibition Rapamycin->Proteasome_Inhibition Degradation Degradation Rapamycin->Degradation Chemical_Modification Chemical Modification Rapamycin->Chemical_Modification Secorapamycin Secorapamycin (Open-Ring) Secorapamycin->Proteasome_Inhibition Zotarolimus Zotarolimus (Modified) Zotarolimus->mTOR_Inhibition Antiproliferative Antiproliferative Activity mTOR_Inhibition->Antiproliferative Degradation->Secorapamycin Chemical_Modification->Zotarolimus

Caption: Logical relationships between rapamycin and its derivatives.

Conclusion

Open-ring and modified derivatives of rapamycin represent a significant area of research in drug development. While the open-ring derivative secorapamycin loses the canonical mTOR-inhibiting function of its parent molecule, it exhibits other biological activities that warrant further investigation. In contrast, structurally modified derivatives like zotarolimus retain and enhance specific activities, leading to successful clinical applications such as the prevention of in-stent restenosis. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic fate of these compounds is crucial for the design of next-generation rapamycin-based therapeutics with improved efficacy, stability, and safety profiles. The methodologies and data presented in this guide provide a framework for the continued exploration of this important class of molecules.

References

An In-depth Technical Guide to the Potential Off-Target Effects of Seco Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Seco Rapamycin ethyl ester, an open-ring derivative of the well-known mTOR inhibitor Rapamycin, presents a unique pharmacological profile. Unlike its parent compound, Seco Rapamycin is reported to not significantly inhibit mTOR, redirecting the focus of its biological activities towards alternative, or "off-target," pathways. This technical guide provides a comprehensive overview of the known non-mTOR-mediated effects of Seco Rapamycin, with a primary focus on its allosteric inhibition of the proteasome. This document details the experimental methodologies used to identify and characterize these effects, presents available quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Note on this compound: The majority of published research has been conducted on Seco Rapamycin. This guide operates on the assumption that this compound exhibits a similar biological activity profile, potentially acting as a prodrug that is hydrolyzed to Seco Rapamycin within the cellular environment.

Introduction: A Paradigm Shift from mTOR Inhibition

Rapamycin and its analogs (rapalogs) are cornerstone tools in cell biology and have been developed as immunosuppressants and anti-cancer agents due to their potent inhibition of the mechanistic Target of Rapamycin (mTOR) complex 1 (mTORC1).[1] Their mechanism of action involves forming a complex with the intracellular receptor FKBP12, which then allosterically inhibits mTORC1.[1]

Seco Rapamycin is a primary, open-ring metabolite of Rapamycin.[2][3] Crucially, this structural modification renders it largely inactive against mTOR.[4][5] Consequently, any observed biological effects of Seco Rapamycin are, by definition, independent of the canonical mTOR signaling pathway and can be considered "off-target" effects relative to its parent compound. Research has identified the ubiquitin-proteasome system, specifically the 20S catalytic core of the proteasome, as a key target of Seco Rapamycin.[2][4]

Primary Off-Target Effect: Proteasome Inhibition

The most significant documented off-target effect of Seco Rapamycin is the allosteric inhibition of the proteasome.[4] The proteasome is a critical multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in protein homeostasis, cell cycle regulation, and signal transduction.

Mechanism of Proteasome Inhibition

Studies have shown that Seco Rapamycin, similar to its parent compound Rapamycin in this context, can allosterically inhibit the proteasome. The proposed mechanism involves:

  • Binding to the α-face of the 20S core: Seco Rapamycin is hypothesized to bind to the grooves on the α-rings of the 20S catalytic core particle.[4]

  • Interference with activator binding: This binding interferes with the association of the 19S regulatory particle and other activators like PA200.[2]

  • Gating impairment: The binding affects the conformational dynamics of the proteasomal gate, which is responsible for substrate entry into the catalytic chamber.[2]

This allosteric inhibition leads to a reduction in the proteolytic activity of the proteasome.[2][4]

Quantitative Data on Proteasome Inhibition

Quantitative data from in vitro studies indicate that Seco Rapamycin inhibits the peptidase activities of the proteasome at low micromolar concentrations.[2][4] The following table summarizes the observed effects based on the available literature.

CompoundTargetEffectEffective Concentration RangeReference
Seco Rapamycin20S Proteasome CoreInhibition of chymotrypsin-like, trypsin-like, and PGPH activitiesLow micromolar (µM)[2][4]
Seco Rapamycin20S Proteasome CoreInterference with 19S regulatory particle and PA200 activator bindingLow micromolar (µM)[2]

PGPH: Peptidyl-glutamyl peptide-hydrolyzing activity

Signaling Pathways and Workflows

The Ubiquitin-Proteasome System

The following diagram illustrates the key components of the ubiquitin-proteasome system and the proposed point of intervention for Seco Rapamycin.

cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasome Degradation E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Protein Target Protein Protein->E1 Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Recognition & Binding Peptides Degraded Peptides Proteasome_26S->Peptides Degradation Proteasome_19S 19S Regulatory Particle Proteasome_20S 20S Core Particle Proteasome_19S->Proteasome_20S Association Proteasome_20S->Proteasome_26S SecoRapa Seco Rapamycin Ethyl Ester SecoRapa->Proteasome_20S Allosteric Inhibition

Caption: The Ubiquitin-Proteasome Pathway and Site of Seco Rapamycin Inhibition.

Experimental Workflow for Off-Target Identification

This diagram outlines a general workflow for identifying and validating the off-target effects of a compound like this compound.

cluster_screening Screening Phase cluster_validation Validation Phase start Start: Compound of Interest (this compound) step1 Initial Hypothesis: No mTOR activity start->step1 step2 Broad Screening (Target Agnostic) step1->step2 screen1 Proteomic Profiling (e.g., CETSA-MS) step2->screen1 screen2 Kinome Scan (for comparison) step2->screen2 step3 Target Identification step4 Target Validation step3->step4 val1 In Vitro Assays (e.g., Proteasome Activity) step4->val1 val2 Cellular Thermal Shift Assay (CETSA) step4->val2 step5 Functional Characterization end Validated Off-Target Profile step5->end screen1->step3 screen2->step3 val1->step5 val2->step5

Caption: Experimental Workflow for Off-Target Identification.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol is adapted from methodologies used to assess the activity of purified proteasome in the presence of an inhibitor.[6]

Objective: To quantify the effect of this compound on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Fluorogenic peptide substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC

    • Trypsin-like: Boc-LRR-AMC

    • Caspase-like: Z-LLE-AMC

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Add 20 µL of purified 20S proteasome (e.g., at a final concentration of 1-5 nM) to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add 20 µL of the desired fluorogenic peptide substrate (e.g., at a final concentration of 10-50 µM) to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC) kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Normalize the rates to the vehicle control and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the direct binding of this compound to the proteasome within intact cells.

Objective: To determine if this compound binding increases the thermal stability of proteasome subunits in a cellular context.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer (containing protease inhibitors)

  • PBS (Phosphate-Buffered Saline)

  • Antibodies specific to proteasome subunits (e.g., PSMA1, PSMB5)

  • Western blot reagents and equipment

  • PCR thermocycler or heating blocks

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in a small volume of PBS containing the compound or vehicle.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Add lysis buffer to each tube and lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) from each sample. Normalize the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using antibodies against specific proteasome subunits.

  • Data Analysis: Quantify the band intensity for the proteasome subunit at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its parent metabolite, Seco Rapamycin, function through an mTOR-independent mechanism, primarily targeting the 20S proteasome. This activity presents both challenges and opportunities. For researchers using Rapamycin, the presence of Seco Rapamycin as a metabolite could introduce confounding, non-mTOR-related effects, particularly in long-term studies. For drug development professionals, the unique allosteric modulatory effect of this compound on the proteasome could serve as a scaffold for developing novel therapeutics targeting protein degradation pathways.

Future research should focus on:

  • Comprehensive Proteomic Studies: Unbiased proteomic analyses of cells treated with this compound are needed to identify other potential binding partners.

  • In Vivo Efficacy: The physiological consequences of the observed proteasome inhibition in vivo remain to be fully elucidated.

  • Structural Biology: Co-crystallization of Seco Rapamycin with the 20S proteasome would provide definitive insights into its binding mode and mechanism of allosteric inhibition.

This guide provides a foundational understanding of the off-target profile of this compound, equipping researchers with the knowledge and experimental frameworks to further investigate its biological activities.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Seco Rapamycin (B549165) ethyl ester is an open-ring metabolite of a rapamycin derivative.[1][2] Unlike its parent compound rapamycin, which is a potent immunosuppressant and an inhibitor of the mTOR (mechanistic target of rapamycin) pathway, Seco Rapamycin ethyl ester is reported to not affect mTOR function.[1][2] This distinction is critical for researchers investigating its unique biological activities. Proper dissolution is the first and a crucial step for obtaining reliable and reproducible results in any experimental setting.

These application notes provide detailed protocols for dissolving this compound for both in vitro and in vivo studies, based on currently available data.

Data Presentation: Solubility Summary

The following tables summarize the known solubility of this compound in various solvent systems.

Table 1: Solubility for In Vitro Stock Solutions

SolventConcentrationMolar EquivalentNotes
DMSO100 mg/mL106.13 mMRequires sonication for full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1]

Table 2: Formulations for In Vivo Administration These protocols begin with a high-concentration stock solution in DMSO, which is then diluted into the final formulation.

Formulation (v/v)Final ConcentrationSolution TypeRecommended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (5.31 mM)Suspended SolutionOral and intraperitoneal injections. Requires sonication.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)5 mg/mL (5.31 mM)Suspended SolutionOral and intraperitoneal injections. Requires sonication.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (≥ 5.31 mM)Clear SolutionRecommended for studies requiring a clear solution. Use with caution if the continuous dosing period exceeds half a month.[1]

Experimental Protocols

General Handling and Storage:

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Solutions should be protected from light and stored under an inert gas like nitrogen.[1]

  • In Vivo Working Solutions: It is strongly recommended to prepare working solutions for animal experiments fresh on the day of use.[1]

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

This protocol is intended for creating a high-concentration stock solution for in vitro use or for further dilution into in vivo formulations.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Sonicator (bath or probe)

  • Vortex mixer

Methodology:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, add 1 mL of DMSO to 100 mg of the compound.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in a sonicator bath and sonicate until the solution is clear and all particulate matter is dissolved. This step is critical for complete dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots as recommended (-20°C for short-term, -80°C for long-term).[1]

Protocol 2: Preparation of an Aqueous-Based Suspension for In Vivo Use

This protocol describes the preparation of a 5 mg/mL suspended solution suitable for oral or intraperitoneal administration. This example uses the PEG300 and Tween-80 formulation.

Materials:

  • 100 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tube or vial

  • Vortex mixer

Methodology (to prepare 1 mL of final solution):

  • Begin with a sterile conical tube.

  • Add 400 µL of PEG300 to the tube.

  • Add 100 µL of the 100 mg/mL stock solution in DMSO. Vortex thoroughly to mix.

  • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

  • The final mixture will be a suspended solution. If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]

  • Use the freshly prepared suspension on the same day for administration.[1]

Protocol 3: Preparation of a Corn Oil-Based Clear Solution for In Vivo Use

This protocol details the preparation of a ≥5 mg/mL clear solution, which may be preferable for certain experimental routes or requirements.

Materials:

  • 100 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Sterile Corn Oil

  • Sterile conical tube or vial

  • Vortex mixer

Methodology (to prepare 1 mL of final solution):

  • Begin with a sterile conical tube.

  • Add 900 µL of sterile corn oil to the tube.

  • Add 100 µL of the 100 mg/mL stock solution in DMSO.

  • Vortex the mixture thoroughly until a clear, homogeneous solution is achieved.[1]

  • Use the freshly prepared solution on the same day for administration.

Visualizations

G start Start: Dissolve Seco Rapamycin Ethyl Ester app_choice Select Application start->app_choice in_vitro In Vitro Experiments app_choice->in_vitro In Vitro in_vivo In Vivo Administration app_choice->in_vivo In Vivo protocol1 Protocol 1: Prepare 100 mg/mL Stock in DMSO in_vitro->protocol1 vivo_choice Desired Solution Type? in_vivo->vivo_choice storage Aliquot and Store (-20°C or -80°C) protocol1->storage suspension Suspended Solution (Aqueous-based) vivo_choice->suspension Suspension clear_sol Clear Solution (Oil-based) vivo_choice->clear_sol Clear protocol2 Protocol 2: Prepare Aqueous Formulation (e.g., with PEG300/Tween-80) suspension->protocol2 protocol3 Protocol 3: Prepare Corn Oil Formulation clear_sol->protocol3 use_fresh Use Freshly Prepared Solution on Same Day protocol2->use_fresh protocol3->use_fresh

G Rapamycin Rapamycin Seco Seco Rapamycin->Seco metabolizes to NoEffect NoEffect Seco->NoEffect

References

Application Notes and Protocols for In Vivo Administration of Seco Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

Seco Rapamycin (B549165) ethyl ester is an open-ring metabolite of a rapamycin derivative.[1][2][3] Unlike its parent compound, rapamycin (also known as sirolimus), which is a well-known inhibitor of the mechanistic target of rapamycin (mTOR), seco-rapamycin is reported to not significantly affect mTOR function.[1][2][3] This key difference makes it an interesting compound for researchers studying the off-target effects of rapamycin or exploring the biological activities of its metabolites.

These application notes provide a summary of the currently available information for the in vivo administration of Seco Rapamycin ethyl ester. It is critical to note that, to date, there is a significant lack of published in vivo studies, specific dosage regimens, and pharmacokinetic data for this particular compound. The protocols and data presented herein are based on information from commercial suppliers and extrapolated from studies on the parent compound, rapamycin. Researchers are strongly advised to conduct their own dose-finding and toxicity studies before commencing full-scale experiments.

Quantitative Data Summary

Due to the absence of specific in vivo studies on this compound, quantitative data regarding its pharmacokinetics, efficacy, and toxicity in animal models is not available. As a point of reference, a summary of pharmacokinetic parameters for the parent compound, rapamycin, in various species is provided in the table below. This data should not be directly extrapolated to this compound and is for informational purposes only.

Table 1: Pharmacokinetic Parameters of Rapamycin (Sirolimus) in Different Species

SpeciesDose and RouteTmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)Reference
Rabbit0.5 mg/kg IV-->13-[4]
RatSingle Oral Dose---14-26[5]
MouseOral (in food)-6-80 (dose-dependent)--[6]
Marmoset~1.0 mg/kg/day Oral-5.2 (trough)--[7]
Human15 mg Oral SolutionNo significant differenceNo significant differenceLongLow and variable[5][8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

The following protocols for preparing dosing solutions are based on information provided by commercial suppliers and are intended for oral or intraperitoneal administration.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]

Protocol 1: Formulation in a Suspended Solution (for Oral or Intraperitoneal Injection)

This protocol yields a 5 mg/mL suspended solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly before administration.

Protocol 2: Formulation in a Suspended Solution with SBE-β-CD (for Oral or Intraperitoneal Injection)

This protocol also yields a 5 mg/mL suspended solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 20% SBE-β-CD in Saline

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

  • To prepare 1 mL of the final working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline.

  • Mix thoroughly until a uniform suspension is achieved.

Protocol 3: Formulation in a Clear Solution (for Oral or Intraperitoneal Injection)

This protocol yields a clear solution of ≥ 5 mg/mL. The supplier advises caution if the continuous dosing period exceeds half a month.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of Corn oil.

  • Mix thoroughly until the solution is clear and homogeneous.

General In Vivo Administration Workflow

The following is a generalized workflow for an in vivo study with this compound. Due to the lack of specific data, initial pilot studies are essential to determine the optimal dose, administration route, and to assess for any potential toxicity.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Phase animal_acclimatization Animal Acclimatization (e.g., mice, rats) baseline_measurements Baseline Measurements (e.g., body weight, blood work) animal_acclimatization->baseline_measurements randomization Randomization into Treatment Groups baseline_measurements->randomization solution_prep Preparation of Dosing Solution (See Protocol 1, 2, or 3) randomization->solution_prep dose_administration Dose Administration (Oral Gavage or IP Injection) solution_prep->dose_administration monitoring Regular Monitoring (Health, behavior, body weight) dose_administration->monitoring sample_collection Sample Collection (Blood, tissues) monitoring->sample_collection data_analysis Data Analysis (e.g., Pharmacokinetics, Biomarkers) sample_collection->data_analysis histopathology Histopathological Examination sample_collection->histopathology

Figure 1. A generalized experimental workflow for in vivo studies of this compound.

Signaling Pathway Considerations

While this compound is reported not to affect mTOR function, its parent compound, rapamycin, is a potent inhibitor of the mTORC1 complex. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Understanding this pathway is crucial for interpreting any potential biological effects of this compound, especially when used as a control for rapamycin studies.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Forms complex to inhibit mTORC1 Seco_Rapamycin Seco Rapamycin Ethyl Ester Seco_Rapamycin->mTORC1 No significant effect reported

Figure 2. The mTOR signaling pathway and the differential effects of Rapamycin and this compound.

Important Considerations and Disclaimers

  • Lack of Data: As emphasized, there is a significant lack of published in vivo data for this compound. The information provided here should be considered as a starting point for investigation, not as an established protocol.

  • Dose-Finding Studies: It is imperative that researchers conduct thorough dose-response and toxicity studies in their chosen animal model to establish a safe and effective dose range.

  • Vehicle Controls: Appropriate vehicle controls must be included in all experiments to account for any effects of the solvents used in the formulation.

  • Compound Stability: The stability of this compound in the prepared formulations over time should be considered, especially for long-term studies. It is recommended to prepare fresh solutions daily.[1]

By providing these notes and protocols, we aim to facilitate the initial steps of in vivo research on this compound. However, the responsibility for careful and ethical experimental design, including dose selection and safety monitoring, lies with the individual researcher.

References

Application Note: Caco-2 Cell Permeability Assay for Evaluating Intestinal Absorption of Seco Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[1] This monolayer forms tight junctions and expresses various transporters and enzymes, making it a valuable tool for studying both passive diffusion and active transport mechanisms of xenobiotics. This application note provides a detailed protocol for assessing the intestinal permeability of Seco Rapamycin (B549165) ethyl ester, an open-ring metabolite of a Rapamycin derivative, using the Caco-2 cell model. Understanding the permeability characteristics of this compound is crucial for its development as a potential therapeutic agent.

Data Summary

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. The following table summarizes the expected Papp values for Seco Rapamycin ethyl ester, based on data from its parent compound Rapamycin, and for standard control compounds.

CompoundClassificationExpected Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Transport Mechanism
This compound (estimated from Rapamycin) High Permeability~10[3]Passive Diffusion & P-gp Efflux Substrate
AtenololLow Permeability< 1.0Paracellular Diffusion
PropranololHigh Permeability> 10.0Transcellular Diffusion
VerapamilP-gp InhibitorHighTranscellular Diffusion

Experimental Protocols

I. Caco-2 Cell Culture

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete DMEM and centrifuge the cell suspension.

  • Seeding on Transwell® Inserts: Resuspend the cell pellet in complete DMEM and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to the basolateral compartment.

  • Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.

II. Caco-2 Permeability Assay

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Control compounds: Atenolol, Propranolol, Verapamil (for efflux inhibition)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for sample analysis

Protocol:

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

    • Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Bidirectional Permeability Assay (Apical to Basolateral - A-B & Basolateral to Apical - B-A):

    • Preparation: Gently wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

    • A-B Transport:

      • Add the transport buffer containing this compound (final concentration, e.g., 10 µM; final DMSO concentration <1%) to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • B-A Transport:

      • Add the transport buffer containing this compound to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

    • P-gp Inhibition (optional): To investigate the involvement of P-glycoprotein (P-gp) efflux, co-incubate this compound with a known P-gp inhibitor, such as Verapamil (e.g., 100 µM), in both A-B and B-A directions.

    • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s)

      • A is the surface area of the insert (cm²)

      • C₀ is the initial concentration of the drug in the donor compartment (mol/cm³)

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay Workflow flask Caco-2 Cell Culture in T-75 Flask trypsin Trypsinization flask->trypsin seed Seeding on Transwell® Inserts trypsin->seed diff Differentiation (21-25 days) seed->diff teer Monolayer Integrity Check (TEER Measurement) diff->teer wash Wash Monolayer with Transport Buffer teer->wash add_compound Add this compound (Apical or Basolateral) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Donor & Receiver incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Figure 1. Experimental workflow for the Caco-2 cell permeability assay.

G apical Apical (Lumenal) cell Caco-2 Cell Monolayer apical->cell passive_trans Passive Transcellular Diffusion apical->passive_trans Seco Rapamycin ethyl ester passive_para Passive Paracellular Diffusion apical->passive_para basolateral Basolateral (Blood) p_gp P-glycoprotein (P-gp) Efflux Pump basolateral->p_gp Seco Rapamycin ethyl ester cell->basolateral passive_trans->basolateral passive_para->basolateral p_gp->apical Efflux verapamil Verapamil (P-gp Inhibitor) verapamil->p_gp Inhibition

Figure 2. Transport pathways of this compound across the Caco-2 monolayer.

References

Application of Seco Rapamycin Ethyl Ester in Autophagy Research: A Comparative Analysis and Guide to Rapamycin-Induced Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Executive Summary

Seco Rapamycin ethyl ester is an open-ring metabolite of the well-known autophagy inducer, Rapamycin. Crucially, due to its altered structure, this compound is reported to be inactive as an inhibitor of the mechanistic Target of Rapamycin (mTOR), the primary mechanism by which Rapamycin induces autophagy.[1][2][3] Consequently, This compound is not utilized for the induction of autophagy .

This document will first elucidate the structural and functional differences between Rapamycin and this compound, explaining why the latter is unsuitable for autophagy induction. It will then provide detailed protocols and quantitative data for the use of Rapamycin as a potent and widely used tool in autophagy research. This information is provided to address the likely underlying interest in utilizing mTOR inhibitors for autophagy studies.

The Critical Difference: Rapamycin vs. This compound

Rapamycin functions by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[4] This inhibition mimics a state of cellular starvation, unleashing the autophagy cascade.

This compound, as an open-ring derivative, loses the conformational structure required for this ternary complex formation and subsequent mTORC1 inhibition. While some mTOR-independent activities of Seco Rapamycin, such as proteasome inhibition, have been reported, its role in autophagy research is primarily as a negative control to demonstrate that the observed effects of Rapamycin are indeed mTOR-dependent.[5][6][7][8]

Rapamycin: The Gold Standard for Autophagy Induction

Rapamycin remains a cornerstone for studying autophagy in a multitude of biological contexts, from basic cell biology to preclinical models of diseases like cancer and neurodegeneration. Its specificity for mTORC1 allows for the targeted induction of the autophagic pathway.

Quantitative Data on Rapamycin-Induced Autophagy

The following table summarizes the effective concentrations and observed effects of Rapamycin in various experimental models.

Cell Type/ModelRapamycin ConcentrationTreatment TimeKey Quantitative FindingsReference(s)
HEK293 Cells~0.1 nM (IC50)Not specifiedInhibition of endogenous mTOR activity.[4]
T98G Glioblastoma Cells2 nM (IC50)72 hoursSignificant inhibition of cell viability.[4]
U87-MG Glioblastoma Cells1 µM (IC50)72 hoursSignificant inhibition of cell viability.[4]
U87-MG and T98G Cells100 nMNot specifiedInduction of G1 arrest and autophagy.[4]
HK-2 Renal Cells0.1 - 18 ng/ml48 hoursIncreased expression of NGFR and induction of autophagy markers (BECN1, LC3-II).[9]
Ca9-22 Oral Cancer Cells10 µM (IC50)24 hours~50% inhibition of cell growth and induction of autophagy.[10]
HeLa Cells1 µM5 hoursAbolished rapamycin-induced autophagy when co-treated with BAPTA-AM (10 µM).[11]

Experimental Protocols for Rapamycin-Induced Autophagy

Protocol 1: General Induction of Autophagy in Cell Culture

This protocol provides a general framework for treating cultured cells with Rapamycin to induce autophagy. Optimization of concentration and incubation time is crucial for each cell line.

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Rapamycin (e.g., Sigma-Aldrich, R8781)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach 60-70% confluency.

  • Rapamycin Stock Solution: Prepare a high-concentration stock solution of Rapamycin (e.g., 1 mM) in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Treatment Preparation: On the day of the experiment, thaw a Rapamycin aliquot and dilute it to the desired final concentration in pre-warmed complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration.

  • Cell Treatment: Remove the existing medium, wash cells once with PBS, and add the Rapamycin-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours).

  • Cell Harvesting: After incubation, cells can be harvested for downstream analysis such as Western blotting or fluorescence microscopy.

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)

This is the most common method to assess autophagy induction. It relies on detecting the conversion of LC3-I to its lipidated form, LC3-II, which correlates with autophagosome formation, and the degradation of p62/SQSTM1, an autophagy substrate.

Procedure:

  • Protein Extraction: After Rapamycin treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Protocol 3: Autophagy Flux Assay with Bafilomycin A1

To ensure that the accumulation of LC3-II is due to increased autophagosome formation (autophagic flux) rather than a blockage in lysosomal degradation, a flux assay is essential. This is typically performed by comparing Rapamycin treatment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.

Procedure:

  • Cell Treatment: Prepare four experimental groups:

    • Vehicle control

    • Rapamycin alone

    • Bafilomycin A1 (e.g., 100 nM) alone

    • Rapamycin and Bafilomycin A1 co-treatment

  • Incubation: Treat the cells as described in Protocol 1. Add Bafilomycin A1 for the final 2-4 hours of the Rapamycin treatment period.

  • Analysis: Harvest the cells and perform Western blot analysis for LC3B as described in Protocol 2. A significantly higher accumulation of LC3-II in the co-treated sample compared to the Rapamycin-only sample indicates a robust autophagic flux.

Visualizations

G Rapamycin-mTOR Signaling Pathway to Autophagy cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Active) Akt->mTORC1 ULK1_Complex_i ULK1 Complex (Inactive) mTORC1->ULK1_Complex_i P mTORC1_i mTORC1 (Inactive) Autophagy_i Autophagy Inhibition ULK1_Complex_i->Autophagy_i Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibits ULK1_Complex_a ULK1 Complex (Active) Autophagy_a Autophagy Induction ULK1_Complex_a->Autophagy_a

Caption: Rapamycin-mTOR Signaling Pathway to Autophagy.

G Rapamycin vs. Seco Rapamycin: Structure and Function cluster_rapa Rapamycin (Closed-Ring) cluster_seco Seco Rapamycin (Open-Ring) Rapamycin Rapamycin FKBP12_Rapa FKBP12 Rapamycin->FKBP12_Rapa Binds mTORC1_Rapa mTORC1 FKBP12_Rapa->mTORC1_Rapa Inhibits Autophagy_Rapa Autophagy Induction mTORC1_Rapa->Autophagy_Rapa Seco_Rapamycin Seco Rapamycin FKBP12_Seco FKBP12 Seco_Rapamycin->FKBP12_Seco No functional binding mTORC1_Seco mTORC1 (Active) FKBP12_Seco->mTORC1_Seco No Inhibition No_Autophagy No Autophagy Induction mTORC1_Seco->No_Autophagy

Caption: Rapamycin vs. Seco Rapamycin: Structure and Function.

G Experimental Workflow for Autophagy Analysis Start Seed Cells (60-70% confluency) Treatment Treat with Rapamycin (and Bafilomycin A1 for flux assay) Start->Treatment Incubation Incubate (2-24 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Western Western Blot (LC3-II, p62) Analysis->Western Microscopy Fluorescence Microscopy (LC3 puncta) Analysis->Microscopy Data Quantify and Interpret Results Western->Data Microscopy->Data

Caption: Experimental Workflow for Autophagy Analysis.

References

Application Note & Protocol: Detection of Seco Rapamycin Ethyl Ester using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco Rapamycin ethyl ester is an open-ring derivative of Rapamycin, a potent mTOR inhibitor widely used as an immunosuppressant and in cancer therapy. The detection and quantification of this compound are critical for pharmacokinetic studies, metabolism research, and in the quality control of pharmaceutical formulations. This document provides a detailed protocol for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Rapamycin and its derivatives exert their biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] mTOR is part of two distinct protein complexes, mTORC1 and mTORC2.[1] Rapamycin primarily inhibits mTORC1, which controls protein synthesis and cell growth in response to nutrients and growth factors.[2][3][4] The pathway is a critical focus in drug development for various diseases, including cancer and autoimmune disorders.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 inhibition Rheb Rheb TSC1_2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin (and derivatives) Rapamycin->mTORC1 inhibition Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue Homogenate) Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Results Results Data_Analysis->Results

References

Application Note: Preparative HPLC Purification of Seco Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of Seco Rapamycin (B549165) ethyl ester from a crude synthesis reaction mixture using preparative High-Performance Liquid Chromatography (HPLC). Seco Rapamycin ethyl ester is an open-ring derivative of Rapamycin (Sirolimus), a macrolide with significant interest in drug development due to its interaction with the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The described reverse-phase HPLC (RP-HPLC) protocol provides a scalable strategy to achieve high purity, which is essential for subsequent in-vitro and in-vivo studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, ensuring efficient separation from synthetic precursors and byproducts.

Introduction

Rapamycin and its analogs are critical molecules in biomedical research and clinical applications, primarily acting as inhibitors of the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.[3][4][5][6] The synthesis of Rapamycin derivatives, such as this compound, often results in complex mixtures containing unreacted starting materials, isomers, and other related impurities.[7][8] Achieving high purity of the target compound is a critical step for accurate pharmacological assessment and drug development.

Preparative HPLC is a powerful technique for the isolation and purification of specific compounds from complex mixtures.[9][10] This note provides a representative RP-HPLC method developed for the purification of macrolide antibiotics, tailored for this compound.[11][12] The method is designed to be scalable and reproducible, yielding the target compound with purity suitable for pharmaceutical research.

Experimental Protocol

Materials and Reagents
  • Crude Sample: this compound from synthesis reaction, dissolved in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Mobile Phase A: Deionized water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Preparative Column: C18 silica (B1680970) column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Analytical Column: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size) for purity analysis.

Sample Preparation
  • Dissolve the crude synthesis reaction mixture containing this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Method

The separation is based on a reverse-phase gradient method. The use of formic acid in the mobile phase helps to improve peak shape for macrolide compounds.[13][14]

  • Flow Rate: 20.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 278 nm (based on the characteristic UV absorbance of the Rapamycin triene system).[15][16]

  • Injection Volume: 500 - 2000 µL (optimized based on column loading capacity).

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B (Linear Gradient)

    • 25-30 min: 95% B (Hold)

    • 30.1-35 min: 60% B (Re-equilibration)

Fraction Collection and Post-Purification Processing
  • Collect fractions corresponding to the main peak of this compound based on the UV chromatogram.

  • Perform analytical HPLC on the collected fractions to confirm purity.

  • Pool the high-purity fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

Results and Discussion

The described preparative HPLC method effectively separates this compound from impurities present in the crude synthesis mixture. The purity of the collected fractions was assessed by analytical HPLC, confirming the successful isolation of the target compound.

Table 1: Summary of Purification Results

SampleRetention Time (min)Purity by Area (%)Recovery (%)
Crude Reaction Mixture15.2~65%N/A
Purified Fraction Pool15.2>98%~85%

Note: Data are representative and may vary depending on the specific synthesis reaction and crude mixture composition.

The use of a C18 column provides excellent retention and resolution for the hydrophobic macrolide structure. A gradient elution is crucial for separating closely eluting synthesis-related impurities. The detection wavelength of 278 nm offers high sensitivity for Rapamycin and its analogs, which exhibit characteristic absorbance maxima around 267, 277, and 288 nm.[15]

Visualization of Workflow and Biological Context

To illustrate the purification process and the relevant biological pathway for this compound, the following diagrams were generated.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude Crude Synthesis Mixture dissolve Dissolve in DMSO crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/Water) inject->gradient collect Fraction Collection (UV at 278 nm) gradient->collect analyze Purity Analysis (analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool evap Solvent Evaporation pool->evap lyophilize Lyophilization evap->lyophilize purified Purified Seco Rapamycin Ethyl Ester (>98%) lyophilize->purified

Caption: Experimental workflow for the purification of this compound.

G GF Growth Factors / Nutrients PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EIF4EBP1->ProteinSynth Rapamycin Rapamycin Analog (this compound) Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway inhibited by Rapamycin analogs.

Conclusion

The protocol outlined in this application note presents a reliable and efficient method for the purification of this compound from a crude synthesis reaction. By employing a standard C18 reverse-phase column and a water/acetonitrile gradient, this method yields a final product with high purity, suitable for demanding applications in drug discovery and development. The scalability of preparative HPLC allows for the production of gram-scale quantities of the purified compound, facilitating further preclinical research.

References

Troubleshooting & Optimization

Preventing degradation of Seco Rapamycin ethyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Seco Rapamycin (B549165) ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is Seco Rapamycin ethyl ester and how does its structure relate to its stability?

This compound is a derivative of Rapamycin (also known as Sirolimus), a macrolide. The term "seco" indicates that the main macrocyclic ring has been opened, and "ethyl ester" refers to the presence of an ethyl ester group. This ring-opened structure, containing a macrolactone ring, is susceptible to hydrolysis. The stability of this compound is influenced by factors that affect both the macrolide and the ester functional groups.[1][2][3][4]

Q2: What are the primary degradation pathways for this compound in solution?

Based on studies of Rapamycin and its analogs, the primary degradation pathways for this compound in solution are expected to be:

  • Hydrolysis: The ester bond in the opened macrolactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.[2][5][6]

  • Oxidation: The alkene (triene) and alcohol groups on the molecule are prone to autoxidation, especially in the presence of oxygen, light, and trace metals. This can lead to the formation of epoxides and ketones.[1][7][8]

  • Isomerization: Rapamycin and its derivatives can exist as a mixture of conformational isomers (rotamers) in solution, which can complicate analysis but is not a form of chemical degradation.[9][10]

Q3: Which solvent should I use to prepare my stock solution?

For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as high-purity DMSO (dimethyl sulfoxide).[11][12] Stock solutions in DMSO should be stored at -20°C or -80°C, protected from light, and ideally under an inert nitrogen atmosphere.[12][13] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for long-term storage (up to six months).[13]

Q4: How stable is this compound in aqueous solutions?

Aqueous environments significantly accelerate the degradation of rapamycin and its analogs.[1] The rate of degradation is highly dependent on pH, temperature, and the composition of the buffer.[6][14] Studies on rapamycin show it is very unstable in phosphate-buffered saline (PBS), with almost complete degradation occurring within 24 hours at 37°C.[14] While the ring-opened seco-form is reportedly more stable than rapamycin itself under certain conditions, aqueous solutions should be prepared fresh and used immediately.[2][5][15]

Q5: What is the mechanism of action for this compound?

As a derivative of Rapamycin, this compound is expected to interact with the mTOR (mechanistic Target of Rapamycin) signaling pathway. Rapamycin typically forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[16][17] This inhibition disrupts downstream signaling, affecting processes like cell growth, proliferation, and autophagy.[18][19] However, it has been reported that seco-rapamycin does not affect mTOR function, suggesting its biological activity may differ significantly from the parent compound.[13]

mTOR Signaling Pathway

Below is a simplified diagram of the mTOR signaling pathway, indicating the point of inhibition by the Rapamycin-FKBP12 complex.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inh Rheb Rheb TSC_Complex->Rheb Inh Rheb->mTORC1 Act S6K1 S6K1 mTORC1->S6K1 Act 4EBP1 4E-BP1 mTORC1->4EBP1 Inh Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inh

Caption: Simplified mTOR signaling pathway and inhibition by Rapamycin.

Troubleshooting Guide

Problem: My compound lost activity shortly after being dissolved in my aqueous assay buffer.

Potential Cause Recommended Solution
Hydrolysis Aqueous buffers, especially at neutral or basic pH, rapidly degrade the compound.[5][6] Prepare the aqueous solution immediately before use from a concentrated, non-aqueous stock (e.g., DMSO). Minimize the time the compound spends in the aqueous buffer.
High Temperature Degradation is temperature-dependent.[14] If the experiment allows, perform it at a lower temperature. Always keep stock solutions and aqueous dilutions on ice when not in immediate use.
Buffer Composition Phosphate buffers can accelerate degradation.[14] If possible, test alternative buffer systems. Some studies use ammonium (B1175870) acetate (B1210297) buffers for analysis.[2][5]

Problem: I see multiple or shifting peaks during my HPLC analysis.

Potential Cause Recommended Solution
Isomerization Rapamycin and its derivatives exist as conformational isomers in solution, which can appear as multiple peaks on an HPLC chromatogram.[9][10] This is an inherent property. Ensure your analytical method can resolve and identify the main isomer peak.
On-column Degradation Labile oxidation products can degrade on the HPLC column itself.[20] Consider using Normal-Phase (NP-HPLC) as it may be less harsh on labile products compared to Reversed-Phase (RP-HPLC).[20]
Acidic Mobile Phase Acidic additives in the mobile phase can affect the chromatography of seco-rapamycin, sometimes resolving isomers into distinct peaks.[2] This can be used analytically but be aware that it reflects the compound's isomeric nature.
Oxidation The compound is susceptible to autoxidation.[1][7][8] Degas all solvents and buffers. Prepare solutions fresh and consider adding an antioxidant like BHT (butylated hydroxytoluene) if compatible with your experiment. Protect solutions from light.
Summary of Stability Data for Rapamycin Analogs

The following table summarizes stability data for Rapamycin from various studies, which can serve as a guide for handling this compound.

ConditionSolvent/MediumApparent Half-Life (t½)Reference
pH ~7.330/70 Acetonitrile/Water (23.7 mM NH₄OAc)890 hours[2][5]
pH ~7.330/70 Acetonitrile/Water (237 mM NH₄OAc)200 hours[2][5]
pH ~12.230/70 Acetonitrile/Water (NaOH)Reduced by 3 orders of magnitude vs. pH 7.3[2][5][15]
37°CPhosphate-Buffered Saline (PBS)~11.5 hours (almost complete degradation in 24h)[14]
37°CNormal Saline~43.6 hours[14]
37°CUltrapure Water~111.8 hours[14]
4°C & 30°CWhole Blood (in dark and light)Stable for up to 8 days[21]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the recommended procedure for preparing solutions to minimize degradation.

Protocol_Workflow start Start: Weigh Solid Compound prep_stock Dissolve in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). start->prep_stock store_stock Aliquot into single-use vials. Overlay with Nitrogen/Argon. Store at -80°C, protected from light. prep_stock->store_stock prep_working Thaw a single aliquot. Perform serial dilutions in anhydrous DMSO or Ethanol to intermediate concentrations. store_stock->prep_working For Experiment prep_final Immediately before use, add the final dilution to the pre-chilled aqueous assay buffer. Mix gently. prep_working->prep_final end Use Immediately in Experiment prep_final->end

Caption: Workflow for preparing this compound solutions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradants and understand the stability of a drug substance.[22] This protocol provides a general framework.

1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic).

2. Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water

  • Stress Agents: HCl, NaOH, Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

3. Procedure:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl in ACN/Water (1:1) at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.01 M NaOH in ACN/Water (1:1) at room temperature for 1, 2, and 4 hours.[6]

  • Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature for 2, 6, and 24 hours, protected from light.[1]

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) and white light for a defined period. Wrap a control sample in foil.

  • Thermal Degradation: Heat the solid compound in an oven at a specified temperature (e.g., 70°C) for several days.

4. Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze by a stability-indicating HPLC method (e.g., C18 column, gradient elution with ACN/water or MeOH/water).[9]

  • Compare the chromatograms of stressed samples to a control (time zero) to identify degradation products and calculate the percentage of remaining parent compound.

References

Identifying Seco Rapamycin ethyl ester degradation products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers identifying Seco Rapamycin (B549165) ethyl ester degradation products by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Seco Rapamycin ethyl ester?

Rapamycin and its seco-analogs are susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2][3] Under aqueous conditions, the macrolide ring can undergo hydrolysis.[1][2] Autoxidation, a free-radical mediated process, can also occur, leading to the formation of epoxides and ketones.[3]

Q2: What are the common degradation products observed in LC-MS?

During LC-MS analysis, you can expect to find a variety of degradation products. The primary products of rapamycin degradation are isomers of secorapamycin and a hydroxy acid formed by lactone hydrolysis.[1][2] In highly basic solutions, these products can undergo further fragmentation and water addition.[1][2] Forced degradation studies have also identified various monomeric and oligomeric compounds, with epoxides and ketones being predominant.[3]

Q3: What are common adduct ions I might see in the mass spectrum?

In positive mode electrospray ionization (ESI), it is common to observe protonated molecules ([M+H]⁺).[4] However, for macrolides like rapamycin, sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts are frequently observed and can be more stable and prominent than the protonated molecule.[5][6] Other common adducts include potassium ([M+K]⁺).[7][8] In some cases, the protonated molecule may be absent altogether, with only metal adducts being present.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your LC-MS experiments in a question-and-answer format.

Chromatography Issues

Q4: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[9] It can be caused by several factors, including secondary interactions between your analyte and the stationary phase, column contamination, or column overload.[9]

Potential Cause Solution
Secondary Silanol Interactions Lower the mobile phase pH to protonate the silanols, or use a column with high-purity silica.[9]
Column Overload Reduce the injection volume or dilute your sample.[9][10] If the peak shape improves with dilution, the original sample was likely overloaded.[9]
Column Contamination/Degradation Reverse flush the column (if permitted by the manufacturer) or replace the column.[9]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[9]

Q5: I'm observing peak fronting. What does this mean?

Peak fronting, where the front half of the peak is broader than the back half, is often caused by poor sample solubility or column overload.[10]

Potential Cause Solution
Poor Sample Solubility Prepare the sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9]
Column Overload Reduce the concentration of your sample or the injection volume.[10][11]
Column Degradation (Void) A void at the head of the column can cause peak fronting.[10] Consider replacing the column.
Mass Spectrometry Issues

Q6: I am not detecting my compound of interest. What should I check?

If you are not detecting your compound, a systematic check of your sample preparation, LC system, and MS system is necessary.

  • Sample Preparation: Re-prepare a fresh sample to rule out degradation.[12] Verify your sample concentrations and the injection volume.[12]

  • LC System: Check for leaks in the system.[13] Ensure there is mobile phase flow and that the purge valve is closed.[12] Purge the system to remove any air bubbles.[12]

  • MS System: Confirm that the MS is properly tuned. Check the spray from the capillary and ensure source temperatures and ionization voltage are appropriate for your analyte.[12]

Q7: My signal intensity is low or has decreased over time. What can I do?

A decrease in signal intensity can be due to issues with the sample, the LC, or the MS.

  • Sample: Check for sample degradation by preparing a fresh sample.[12] Ion suppression due to matrix effects can also lower intensity; consider different sample preparation procedures.[12]

  • LC System: A blocked or partially blocked column can reduce the amount of analyte reaching the detector.

  • MS System: The MS interface region can become contaminated over time, leading to decreased sensitivity.[13] Cleaning the interface may be necessary.[13] Also, check and optimize the collision energy and gas pressure.[12]

Summary of Potential Degradation Products

The following table summarizes potential degradation products of this compound based on known degradation pathways of Rapamycin. The exact masses will depend on the specific modifications.

Degradation Type Modification Change in Mass (Da) Notes
Hydrolysis Lactone Hydrolysis+18.0106Opening of the macrolide ring.[1][2]
Oxidation Epoxidation+15.9949Addition of one oxygen atom.[3]
Oxidation Hydroxylation+15.9949Addition of one oxygen atom.
Oxidation Ketone formation-1.9916Conversion of a hydroxyl group to a ketone.

Experimental Protocols

Sample Preparation

A protein precipitation method is commonly used for the analysis of rapamycin and its analogs in biological matrices.[14][15]

  • To a 0.1 mL aliquot of your sample (e.g., plasma, tissue homogenate), add a precipitating solution containing an internal standard.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or a 96-well plate for LC-MS analysis.[14][15]

LC-MS/MS Method

This is a general method for the analysis of rapamycin analogs and may require optimization for specific degradation products.

  • LC System: A high-performance liquid chromatography (HPLC) system.[16]

  • Column: A reverse-phase C18 column (e.g., YMC ODS-A, 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase A: 0.025% Formic acid in water.[16]

  • Mobile Phase B: 0.025% Formic acid in acetonitrile.[16]

  • Gradient: A linear gradient from 5% B to 95% B over 25 minutes.[16]

  • Flow Rate: 0.8 mL/min.[16]

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.[16]

  • Ionization Mode: Positive ion mode.[16]

  • Scan Range: m/z 200-2000.[16]

Visualizations

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Receive Sample Precip Protein Precipitation Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Identify Degradants Integrate->Identify Report Generate Report Identify->Report Troubleshooting start No Peak Detected check_sample Is the sample prepared correctly? start->check_sample check_lc Is the LC system functioning? check_sample->check_lc Yes reprep Re-prepare fresh sample check_sample->reprep No check_ms Is the MS system tuned and responsive? check_lc->check_ms Yes check_flow Check mobile phase flow and connections check_lc->check_flow No check_tune Review MS tune report and source parameters check_ms->check_tune No success Problem Resolved check_ms->success Yes reprep->start check_flow->start check_tune->start

References

Minimizing variability in experiments with Seco Rapamycin ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Seco Rapamycin (B549165) ethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is Seco Rapamycin ethyl ester?

This compound is the open-ring ethyl ester form of a metabolite of Rapamycin.[1][2] Unlike its parent compound, Rapamycin, Seco Rapamycin is reported not to affect the function of the mammalian target of rapamycin (mTOR).[1][2][3] It is important to consider this lack of mTOR activity when designing experiments and interpreting results.

Q2: What are the primary sources of experimental variability when working with this compound?

The main sources of variability in experiments with this compound include:

  • Compound Stability: Although Seco Rapamycin is generally more stable than Rapamycin, its stability can be affected by pH, temperature, and solvent conditions.[4][5]

  • Solubility: The compound's solubility can vary significantly between different solvents. Inconsistent dissolution can lead to inaccurate concentrations in your experiments.[6][7]

  • Cell Line Characteristics: The expression levels of drug transporters, such as P-glycoprotein (P-gp), can greatly influence the intracellular concentration of the compound and thus the experimental outcome.[3][6]

  • Metabolism: Seco Rapamycin can be metabolized by cells into other compounds, such as a dihydro metabolite (M2), which may have different properties.[3][6]

Q3: How should I store this compound?

For optimal stability, this compound should be stored under specific conditions. Stock solutions in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is crucial to protect the compound from light and store it under an inert nitrogen atmosphere.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected biological effects Compound Degradation: The compound may have degraded due to improper storage or handling.1. Ensure the compound has been stored correctly at -20°C or -80°C and protected from light.[6]2. Prepare fresh working solutions for each experiment.3. Perform a stability check of your compound under your experimental conditions using a validated analytical method like HPLC.[8]
Metabolism of the compound: Your cell line may be metabolizing this compound into other active or inactive metabolites.[3][6]1. If possible, use mass spectrometry to analyze cell lysates or culture medium for the presence of metabolites like M2.[6]2. Consider the potential biological activity of any identified metabolites in your experimental interpretation.
Low intracellular concentration of the compound P-glycoprotein (P-gp) mediated efflux: Seco Rapamycin is a substrate of the P-gp transporter, which actively pumps the compound out of the cell.[3]1. Use cell lines with well-characterized P-gp expression levels.2. Include a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) as a control to determine if efflux is affecting your results.[9]3. Be aware that some common formulation excipients can also inhibit P-gp.[10]
Precipitation of the compound in aqueous media Poor solubility: The compound has limited solubility in aqueous solutions.1. Ensure your final concentration does not exceed the solubility limit in your experimental medium.2. Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.[6][7]3. For in vivo studies, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[6]
High variability between replicate wells in cell-based assays Inconsistent cell seeding or monolayer integrity: Uneven cell distribution or compromised cell monolayers can lead to variable results.1. Ensure a homogenous cell suspension before seeding.2. For transport assays using Transwell inserts, monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[11]3. Allow cells to fully adhere and reach the desired confluency before adding the compound.

Data Presentation

Solubility of Seco Rapamycin and Related Compounds
Compound Solvent Solubility Reference
This compoundDMSO100 mg/mL (106.13 mM)[6]
Seco Rapamycin (sodium salt)DMF~30 mg/mL[3]
DMSO~25 mg/mL[3]
Ethanol~25 mg/mL[3]
PBS (pH 7.2)~5 mg/mL[3]
RapamycinDMSO~10 mg/mL[7]
DMF~10 mg/mL[7]
Ethanol~0.25 mg/mL[7]
Stability of Seco Rapamycin
Compound Conditions Half-life (t1/2) Reference
Secorapamycin30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 (apparent pH 7.3)Significantly longer than Rapamycin[4]
Rapamycin30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 (apparent pH 7.3)~890 hours[4]
Rapamycin30/70 (v/v) acetonitrile-water with 237 mM MeCOONH4 (apparent pH 7.3)~200 hours[4]
Rapamycin30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2)Reduced by 3 orders of magnitude compared to pH 7.3[4][5]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (100 mM in DMSO):

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration.[6]

    • Use sonication if necessary to ensure complete dissolution.[6]

    • Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[6]

  • Working Solution for Cell-Based Assays:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Dilute the stock solution in your cell culture medium to the desired final concentration.

    • Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.5%).

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment

This protocol is adapted for determining if this compound is a substrate of P-gp using a Caco-2 cell monolayer model.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and P-gp expression.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Prepare solutions of this compound in the transport buffer at the desired concentration.

    • To assess bidirectional transport, add the compound solution to either the apical (A) or basolateral (B) chamber of the Transwell plates.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

    • To confirm P-gp mediated transport, perform the assay in the presence and absence of a known P-gp inhibitor (e.g., 500 µM verapamil).

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

Visualizations

Metabolism and Efflux of this compound

Seco_Rapamycin_Metabolism_Efflux cluster_cell Intracellular Space Seco_Rapamycin_Extracellular Seco Rapamycin Ethyl Ester Seco_Rapamycin_Intracellular Seco Rapamycin Ethyl Ester Seco_Rapamycin_Extracellular->Seco_Rapamycin_Intracellular Passive Diffusion M2_Metabolite Dihydro Metabolite (M2) Seco_Rapamycin_Intracellular->M2_Metabolite Metabolism (NADPH-dependent) Pgp P-glycoprotein (P-gp) Efflux Pump Seco_Rapamycin_Intracellular->Pgp Binding Pgp->Seco_Rapamycin_Extracellular Efflux

Caption: Cellular uptake, metabolism, and efflux of this compound.

Experimental Workflow for Assessing P-gp Substrate Potential

Pgp_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate_Cells Culture for 21-25 days for differentiation Seed_Cells->Differentiate_Cells Check_Integrity Measure TEER to confirm monolayer integrity Differentiate_Cells->Check_Integrity Prepare_Solutions Prepare Seco Rapamycin ethyl ester solutions (+/- P-gp inhibitor) Check_Integrity->Prepare_Solutions Add_Compound Add compound to apical or basolateral side Prepare_Solutions->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect samples from receiver chamber at time points Incubate->Collect_Samples Quantify Quantify compound concentration (LC-MS/MS) Collect_Samples->Quantify Calculate_Papp Calculate Papp (A->B and B->A) Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER Interpret Interpret Results: ER > 2 and reduced by inhibitor = P-gp substrate Calculate_ER->Interpret

Caption: Workflow for P-glycoprotein substrate assessment using a Caco-2 cell model.

References

Technical Support Center: Stability of Seco Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of Seco Rapamycin ethyl ester. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Rapamycin?

This compound is a derivative of Rapamycin (also known as Sirolimus). Rapamycin is a macrolide with a large lactone (cyclic ester) ring structure. Under certain conditions, particularly hydrolysis, this ring can open to form Seco Rapamycin, which is a carboxylic acid. The ethyl ester version is a modification of this ring-opened structure where the carboxylic acid is converted to an ethyl ester.

Q2: What is the primary degradation pathway for this compound, especially in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is expected to be the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base. Under basic conditions, the hydrolysis is typically faster and irreversible, leading to the formation of the corresponding carboxylate salt (Seco Rapamycin). In highly basic solutions, further degradation through fragmentation and water addition can occur.[1][2][3]

Q3: How does pH affect the stability of this compound?

  • Acidic Conditions: The compound is expected to be relatively more stable in acidic to neutral pH. Rapamycin itself is more stable in acidic conditions.[1]

  • Neutral to Basic Conditions: Stability is expected to decrease as the pH becomes more alkaline. Base-catalyzed hydrolysis of the ethyl ester is a significant degradation pathway.[1][2][3] Studies on Rapamycin show a dramatic decrease in half-life at high pH.[1][3]

Q4: What are the expected degradation products of this compound at different pH values?

  • Across a range of pH values (especially neutral to basic): The primary degradation product is expected to be Seco Rapamycin (the carboxylic acid form) resulting from the hydrolysis of the ethyl ester.

  • Highly Basic Conditions: In strongly alkaline solutions, further degradation of the Seco Rapamycin backbone may occur, leading to various fragmentation products.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of compound purity in solution The pH of the solution may be too high (alkaline).Buffer your solution to a slightly acidic pH (e.g., pH 4-6) for storage and handling. Avoid prolonged exposure to basic conditions.
Unexpected peaks in HPLC analysis Degradation of the compound.Characterize the new peaks using mass spectrometry to identify potential degradation products like Seco Rapamycin. Review your sample preparation and storage conditions, paying close attention to pH.
Inconsistent experimental results pH shifts in the experimental medium during the experiment.Ensure your buffers have sufficient capacity to maintain a stable pH throughout the experiment. Re-measure the pH of your solutions at the end of the experiment.
Precipitation of the compound from solution Change in solubility due to degradation.The degradation product (Seco Rapamycin) may have different solubility characteristics. Analyze the precipitate to confirm its identity. Adjust the solvent system if necessary.

Quantitative Data Summary

The following table summarizes the degradation kinetics of the parent compound, Rapamycin, at different pH values, which can provide an indication of the potential pH sensitivity of its derivatives.

CompoundpHBuffer/SolventApparent Half-lifeReference
Rapamycin7.3237 mM MeCOONH4 in 30/70 vol/vol acetonitrile-water200 hours[1][3]
Rapamycin7.323.7 mM MeCOONH4 in 30/70 vol/vol acetonitrile-water890 hours[1][3]
Rapamycin12.2NaOH in 30/70 vol/vol acetonitrile-waterReduced by 3 orders of magnitude compared to pH 7.3[1][3]

Note: This data is for Rapamycin, not this compound. Secorapamycin has been shown to be significantly more stable than Rapamycin under the same conditions.[1][3]

Experimental Protocols

Protocol: pH Stability Study of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for basic pH).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable organic co-solvent (e.g., acetonitrile (B52724) or DMSO) and then dilute it into the prepared buffer solutions to a final desired concentration. Ensure the final concentration of the organic co-solvent is low and consistent across all samples.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. Calculate the degradation rate constant and the half-life at each pH.

Visualizations

Degradation_Pathway cluster_0 Rapamycin (Lactone Ring) cluster_2 Degradation Products cluster_3 Further Degradation Rapamycin Rapamycin Seco_Rapamycin Seco Rapamycin (Carboxylic Acid) Rapamycin->Seco_Rapamycin Hydrolysis (pH dependent) Ethyl_Ester Seco Rapamycin Ethyl Ester Seco_Rapamycin->Ethyl_Ester Esterification Fragments Fragmentation Products Seco_Rapamycin->Fragments High pH Ethyl_Ester->Seco_Rapamycin Hydrolysis (Base Catalyzed)

Caption: Degradation pathway of Rapamycin to Seco Rapamycin and its ethyl ester.

Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Buffer Solutions (pH 3-10) C Incubate Samples at Constant Temperature A->C B Prepare Stock Solution of This compound B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC D->E F Plot Concentration vs. Time E->F G Calculate Degradation Rate and Half-life F->G

Caption: Experimental workflow for a pH stability study.

References

Technical Support Center: NMR Analysis of Seco Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of Seco Rapamycin (B549165) ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the NMR analysis of this complex macrolide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and artifacts that may arise during the NMR analysis of Seco Rapamycin ethyl ester.

Q1: Why does my ¹H NMR spectrum of this compound show more peaks than expected, or broad and poorly resolved signals?

A1: This is a common observation for rapamycin and its derivatives and is often attributable to the presence of conformational isomers (rotamers) in solution.[1][2] Due to the large, flexible macrocyclic structure and the presence of amide and ester bonds, this compound can exist as a mixture of multiple conformers that are in slow exchange on the NMR timescale. This results in a doubling or broadening of many signals in the spectrum.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of interconversion between rotamers, potentially leading to coalescence of the doubled peaks into a single, sharper signal.[2] However, be cautious as high temperatures can also lead to degradation of the sample.[3]

  • Solvent Change: The equilibrium between conformers can be solvent-dependent.[4] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to DMSO-d₆) may alter the ratio of conformers or improve the resolution of the signals.

Q2: My baseline is noisy and the signal-to-noise (S/N) ratio is poor. What can I do?

A2: A low signal-to-noise ratio is a frequent challenge, especially for large molecules like this compound which have many signals, distributing the total signal intensity.

Troubleshooting Steps:

  • Increase Sample Concentration: Ensure your sample is sufficiently concentrated. For ¹H NMR of a molecule of this size, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point. For ¹³C NMR, a higher concentration is generally required.

  • Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Check Probe Tuning and Matching: An improperly tuned and matched NMR probe will result in significant signal loss. Ensure the probe is correctly tuned for your specific sample and solvent.

  • Sample Purity: The presence of paramagnetic impurities (e.g., residual metal catalysts) can lead to significant line broadening and a decrease in signal intensity.[5] Ensure your sample is free from such contaminants.

Q3: I see unexpected sharp singlets in my spectrum. What are they?

A3: These are likely signals from residual solvents in your sample or the NMR solvent itself. Even high-purity deuterated solvents contain small amounts of their protonated counterparts.

Troubleshooting Steps:

  • Consult a Residual Solvent Table: Compare the chemical shifts of the unknown peaks with published tables of common laboratory solvents.

  • Proper Sample and Glassware Drying: Ensure your sample is thoroughly dried under high vacuum to remove any residual solvents from purification (e.g., ethyl acetate, dichloromethane, hexanes). NMR tubes should also be meticulously cleaned and dried to avoid contamination from cleaning solvents like acetone.[2]

  • Blank Spectrum: Run a spectrum of the deuterated solvent from the same bottle to identify solvent-specific impurity peaks.

Q4: My peaks are phased incorrectly, with distorted baselines. How can I fix this?

A4: Proper phasing is crucial for accurate integration and interpretation of NMR spectra. While automatic phasing algorithms are often effective, they can struggle with complex spectra containing broad peaks or a low signal-to-noise ratio.

Troubleshooting Steps:

  • Manual Phasing: Learn to perform manual phase correction. This involves adjusting the zero-order (ph0) and first-order (ph1) phase constants to make all peaks have a pure absorption lineshape with a flat baseline.

  • Baseline Correction: After phasing, you may still observe a rolling or distorted baseline. Apply a baseline correction algorithm (e.g., polynomial fitting) to flatten the baseline. Be cautious not to distort the integrals of your peaks.

Q5: I suspect my sample is degrading in the NMR tube. What are the signs and how can I prevent it?

A5: Rapamycin and its derivatives can be susceptible to degradation, especially under basic or acidic conditions, or upon prolonged exposure to light or heat.[3][6] Seco Rapamycin, being a ring-opened derivative, may have different stability profile.

Signs of Degradation:

  • Appearance of new, unexpected peaks over time.

  • Changes in the relative intensities of existing peaks.

  • Discoloration of the sample.

Prevention Strategies:

  • Use High-Purity Solvents: Acidic or basic impurities in the NMR solvent can catalyze degradation. Use freshly opened or properly stored high-purity deuterated solvents.

  • Control Temperature: Avoid excessive heating during VT-NMR experiments. Store samples at a low temperature when not in use.

  • Protect from Light: Store samples in the dark to prevent photochemical degradation.

  • Limit Time in Solution: Prepare the NMR sample shortly before analysis and do not let it sit in solution for extended periods if degradation is suspected.

Data Presentation

Table 1: Common Residual Solvent Peaks in ¹H NMR

This table provides the approximate chemical shifts of common laboratory solvents that may appear as artifacts in your ¹H NMR spectrum. Note that chemical shifts can vary slightly depending on the deuterated solvent used.

SolventChemical Shift (ppm) in CDCl₃Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, m
Toluene7.27-7.17 (m), 2.36 (s)m, s
Water~1.56s (broad)

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Rapamycin

Disclaimer: The following data is for the parent compound, rapamycin. The chemical shifts for this compound are expected to be similar for many signals, but significant differences will be observed for nuclei near the site of ester hydrolysis. This table should be used as a guide for identifying characteristic signals.[1][7][8]

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pipecolate Ring
N-CH~4.5-4.7~55-57
Triene System
Vinylic Protons~5.5-6.5~125-140
Cyclohexyl Ring
CH-OH~3.5-3.7~70-75
OCH₃~3.3-3.4~58-60
Macrocycle Backbone
CH-O~3.0-4.5~65-85
C=O (Ester/Amide/Ketone)-~165-215
Methyl Groups~0.8-1.8~10-25

Experimental Protocols

Standard Protocol for NMR Sample Preparation of this compound

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial for achieving good magnetic field homogeneity (shimming).

  • Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Shimming: Before acquiring data, carefully shim the magnetic field on your sample to optimize its homogeneity. Poor shimming is a common cause of broad and distorted peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter if Particulates Present dissolve->filter transfer Transfer to NMR Tube filter->transfer shim Shim Magnetic Field transfer->shim acquire Acquire NMR Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

Caption: A standard experimental workflow for NMR analysis.

troubleshooting_logic cluster_broad Broad Peaks cluster_extra Extra Peaks start Poor Quality NMR Spectrum broad_peaks Are all peaks broad (including solvent)? start->broad_peaks extra_peaks Are there unexpected peaks? start->extra_peaks shim_issue Poor Shimming broad_peaks->shim_issue Yes sample_issue Sample Issue: - Concentration - Paramagnetics - Aggregation broad_peaks->sample_issue No rotamers Conformational Isomers (Rotamers) extra_peaks->rotamers Broad/Doubled impurities Solvent or Synthesis Impurities extra_peaks->impurities Sharp Singlets/Multiplets degradation Degradation Products extra_peaks->degradation New peaks over time

Caption: A logical guide for troubleshooting common NMR issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Sirolimus and its Metabolite, Seco-Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the well-established immunosuppressant Sirolimus (also known as rapamycin) and its open-ring metabolite, Seco-Rapamycin ethyl ester. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Executive Summary

Sirolimus is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell signaling pathways that govern cell growth, proliferation, and survival. Its immunosuppressive and anti-proliferative effects are a direct consequence of this mTOR inhibition. In stark contrast, Seco-Rapamycin ethyl ester, a metabolite formed by the hydrolysis of the lactone ring of Sirolimus, is reported to be biologically inactive with respect to mTOR inhibition. This fundamental difference in their interaction with the mTOR pathway results in profoundly different biological activities.

Mechanism of Action

Sirolimus exerts its biological effects by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This Sirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1 (mTOR complex 1), a multiprotein complex that is a central regulator of cell growth and proliferation. This binding allosterically inhibits the kinase activity of mTORC1, leading to the dephosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). The net result is the inhibition of protein synthesis and the arrest of the cell cycle in the G1 phase, which underlies its potent immunosuppressive and anti-proliferative properties.[1][2][3]

Seco-Rapamycin ethyl ester , due to its open-ring structure, is unable to effectively bind to FKBP12 and subsequently inhibit mTOR. It is considered a degradation product of rapamycin and is reported to not affect mTOR function.[4][5] This structural alteration is critical and abrogates the biological activity associated with the parent compound.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the biological activity of Sirolimus and Seco-Rapamycin ethyl ester based on available data. It is important to note that while extensive quantitative data exists for Sirolimus, there is a lack of publicly available, direct comparative quantitative data for Seco-Rapamycin ethyl ester.

FeatureSirolimus (Rapamycin)Seco-Rapamycin Ethyl EsterReference
Primary Target mTOR (mammalian Target of Rapamycin)Not reported to have a primary target[1][2][4]
Mechanism of Action Forms a complex with FKBP12 to allosterically inhibit mTORC1Open-ring structure; reported to not affect mTOR function[3][4][5]
mTOR Inhibition (IC50) ~0.1 nM (in HEK293 cells)Not available; reported to be inactive[6]
Immunosuppressive Activity Potent inhibitor of T-cell and B-cell proliferationSignificantly less potent than Sirolimus[1][2]
Anti-proliferative Activity Potent inhibitor of cell proliferationNot reported to have significant anti-proliferative activity[1][7]

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 Sirolimus_FKBP12 Sirolimus-FKBP12 Complex Sirolimus->Sirolimus_FKBP12 FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 inhibits Seco_Rapamycin Seco-Rapamycin Ethyl Ester Seco_Rapamycin->FKBP12

Caption: The mTOR signaling pathway and points of intervention.

Experimental Workflow Diagram

T_Cell_Proliferation_Assay Isolate_PBMCs 1. Isolate PBMCs from whole blood Label_Cells 2. Label cells with CFSE Isolate_PBMCs->Label_Cells Culture_Cells 3. Culture cells with mitogen/antigen Label_Cells->Culture_Cells Add_Compounds 4. Add varying concentrations of Sirolimus or Seco-Rapamycin Ethyl Ester Culture_Cells->Add_Compounds Incubate 5. Incubate for 3-5 days Add_Compounds->Incubate Stain_Cells 6. Stain for T-cell markers (e.g., CD3, CD4) Incubate->Stain_Cells Acquire_Data 7. Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data 8. Analyze CFSE dilution to quantify proliferation Acquire_Data->Analyze_Data

References

Seco-Rapamycin Ethyl Ester: A Validated Negative Control for mTOR Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, pharmacology, and drug discovery, the use of precise molecular tools is paramount. This guide provides a comparative analysis of Seco-Rapamycin ethyl ester and its parent compound, Rapamycin (B549165), establishing the former as a reliable non-mTOR inhibiting control for experimental studies.

Seco-Rapamycin ethyl ester, an open-ring metabolite of a Rapamycin derivative, is widely reported as not affecting the function of the mammalian target of rapamycin (mTOR).[1][2][3] This property makes it an ideal negative control in experiments investigating the mTOR signaling pathway, allowing researchers to distinguish mTOR-specific effects of Rapamycin from off-target or non-specific cellular responses.

Mechanism of Action: A Tale of Two Molecules

Rapamycin exerts its inhibitory effect on mTOR Complex 1 (mTORC1) through a well-defined mechanism. It forms a complex with the intracellular protein FKBP12, and this complex then allosterically binds to the FRB domain of mTOR, inhibiting its kinase activity.[1][4] This leads to the dephosphorylation of downstream targets such as p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[5][6]

Seco-Rapamycin, as the ring-opened product of Rapamycin, is structurally distinct.[4] This alteration in its macrocyclic lactone ring is critical, as it is understood to disrupt the ability of the molecule to form a stable and effective inhibitory complex with FKBP12 and mTOR. Consequently, Seco-Rapamycin does not effectively inhibit mTORC1 signaling.

Comparative Overview

FeatureRapamycinSeco-Rapamycin Ethyl Ester
Primary Target mTORC1Not known to directly inhibit mTORC1
Mechanism of Action Allosteric inhibitor of mTORC1 via complex formation with FKBP12Open-ring structure prevents effective mTORC1 inhibition
Effect on p-S6K Decreases phosphorylationNo significant effect reported
Effect on p-4E-BP1 Decreases phosphorylationNo significant effect reported
Primary Use in Research Specific inhibitor of mTORC1 signalingNegative control for Rapamycin studies

Visualizing the mTOR Signaling Pathway and Experimental Design

To aid in the design and interpretation of experiments, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for validating mTOR inhibitors.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates S6 Ribosomal Protein S6 S6K1->S6 Phosphorylates Translation Protein Synthesis & Cell Growth S6->Translation eIF4E eIF4E E4BP1->eIF4E Inhibits eIF4E->Translation Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits SecoRapamycin Seco-Rapamycin Ethyl Ester SecoRapamycin->mTORC1 No Inhibition

Caption: The mTORC1 signaling pathway and points of intervention.

Experimental_Workflow CellCulture Cell Culture (e.g., HEK293T, HeLa) Treatment Treatment Groups: - Vehicle (DMSO) - Rapamycin - Seco-Rapamycin Ethyl Ester CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-S6K, anti-S6K) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection & Imaging SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis of mTORC1 activity.

Experimental Protocols

Objective: To validate the differential effects of Rapamycin and Seco-Rapamycin ethyl ester on mTORC1 signaling in a selected cell line.

I. Cell Culture and Treatment

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa, or a cancer cell line with known active mTOR signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): To observe a more robust stimulation of the mTOR pathway, serum-starve the cells for 16-24 hours prior to treatment.

  • Treatment: Prepare stock solutions of Rapamycin and Seco-Rapamycin ethyl ester in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. A typical concentration range for Rapamycin is 10-100 nM. An equimolar concentration of Seco-Rapamycin ethyl ester should be used. Include a vehicle control (DMSO only).

  • Stimulation (Optional): If cells were serum-starved, stimulate with a growth factor (e.g., insulin (B600854) or EGF) for a short period (e.g., 30 minutes) before harvesting to activate the mTOR pathway.

  • Incubation: Treat the cells for the desired duration (e.g., 1-4 hours).

II. Protein Extraction and Quantification

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

III. Western Blotting

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phosphorylated S6K (Thr389), total S6K, phosphorylated 4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10-15 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

By following these protocols and utilizing Seco-Rapamycin ethyl ester as a negative control, researchers can confidently attribute the observed cellular effects to the specific inhibition of the mTOR pathway by Rapamycin.

References

A Comparative Guide to Rapamycin Analogs in Cancer Cell Line Research: Positioning Seco-Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Seco-Rapamycin ethyl ester and other rapamycin (B549165) analogs for cancer research. We will delve into the available data on Seco-Rapamycin ethyl ester and contrast its profile with first-generation rapamycin analogs (rapalogs) and second-generation mTOR inhibitors. This document aims to equip researchers with the necessary information to make informed decisions when selecting compounds for their studies in oncology.

Understanding Seco-Rapamycin Ethyl Ester: An Inactive Metabolite

Seco-Rapamycin ethyl ester is identified as an open-ring metabolite of a rapamycin derivative.[1][2] Crucially, current literature reports that seco-rapamycin does not directly inhibit the function of the mechanistic target of rapamycin (mTOR), a key kinase in cell growth and proliferation signaling.[1][2] This characteristic distinguishes it fundamentally from rapamycin and its other analogs, which are defined by their mTOR inhibitory activity. While it may be metabolized from a rapamycin derivative, its utility in studies focused on direct mTOR inhibition is likely limited. One study notes that while seco-rapamycin poorly activates mTOR, it may share rapamycin's ability to inhibit the proteasome.[3]

First-Generation Rapamycin Analogs (Rapalogs): Allosteric mTORC1 Inhibitors

Rapamycin and its analogs, including everolimus (B549166) and temsirolimus, are classified as first-generation mTOR inhibitors.[4] They function as allosteric inhibitors of the mTOR Complex 1 (mTORC1).[4] This is achieved through the formation of a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[5]

Comparative Efficacy of Rapalogs in Cancer Cell Lines

The anti-proliferative activity of rapalogs, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)
Rapamycin Caki-2Renal Cell Carcinoma~40-90 fold less potent than everolimus-resistant cells
786-ORenal Cell Carcinoma~3-105 fold less potent than everolimus-resistant cells
MCF-7Breast CancerSignificant correlation with everolimus IC50
KellyNeuroblastomaµM range
IMR-32NeuroblastomaµM range
SK-N-BE(2)Neuroblastoma24,270 ± 30
Everolimus Caki-2Renal Cell Carcinoma-
786-ORenal Cell Carcinoma-
MCF-7Breast CancerSignificant correlation with rapamycin IC50
Temsirolimus Caki-2Renal Cell Carcinoma-
786-ORenal Cell Carcinoma-

Note: Specific IC50 values for all rapalogs across a wide range of cell lines are extensive and vary between studies. The table provides representative data and observed trends.

Second-Generation mTOR Inhibitors: Dual mTORC1/mTORC2 Kinase Inhibitors

To overcome the limitations of rapalogs, which only partially inhibit mTORC1 and can lead to feedback activation of Akt signaling, second-generation mTOR inhibitors were developed.[4] These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4] This dual inhibition provides a more complete blockade of the mTOR signaling pathway.

Superior Potency of Second-Generation Inhibitors

Preclinical studies have consistently shown that second-generation mTOR inhibitors exhibit significantly lower IC50 values compared to rapamycin and its analogs in various cancer cell lines.[4]

CompoundGenerationCell LineCancer TypeIC50Reference
Rapamycin FirstSK-N-BE(2)Neuroblastoma24.27 ± 0.003 µM[6]
Torin-2 SecondSK-N-BE(2)Neuroblastoma28.52 ± 0.012 nM[6]
OSI-027 SecondVariousMultiple0.4 to 4.5 µM[7]

As illustrated in the table, the ATP-competitive mTOR inhibitor Torin-2 demonstrated a thousand-fold lower IC50 compared to rapamycin in a neuroblastoma cell line.[6][8] Similarly, dual mTORC1/2 inhibitors have shown more potent growth inhibition in glioblastoma cell lines compared to rapamycin.[4]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Inhibitor Action

The diagram below illustrates the mTOR signaling pathway and the distinct mechanisms of action for first and second-generation mTOR inhibitors.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 Inhibition S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Akt_feedback Akt (S473) mTORC2->Akt_feedback Phosphorylation Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth Inhibition Rapalogs Rapamycin Analogs (1st Gen) Rapalogs->mTORC1 Allosteric Inhibition Dual_Inhibitors Dual mTORC1/2 Inhibitors (2nd Gen) Dual_Inhibitors->mTORC1 ATP-competitive Inhibition Dual_Inhibitors->mTORC2 ATP-competitive Inhibition

Caption: mTOR signaling pathway and inhibitor mechanisms.

Experimental Workflow: Cell Viability (MTT) Assay

The following diagram outlines a typical workflow for assessing cell viability using an MTT assay when testing mTOR inhibitors.

MTT_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Drug_Treatment Treat with varying concentrations of mTOR inhibitors Incubation1->Drug_Treatment Incubation2 Incubate (e.g., 72h) Drug_Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate (2-4h) Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measure_Absorbance Measure absorbance (570 nm) Solubilization->Measure_Absorbance Data_Analysis Calculate IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell viability (MTT) assay.

Experimental Workflow: Western Blot for mTOR Pathway Analysis

This diagram details the steps for analyzing the phosphorylation status of key mTOR pathway proteins via Western blotting.

WB_Workflow Start Start Cell_Culture Culture and treat cells with mTOR inhibitors Start->Cell_Culture Lysis Lyse cells to extract proteins Cell_Culture->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p-S6K, anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of mTOR pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard procedures for determining cell viability in response to therapeutic agents.[9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of the mTOR inhibitor (e.g., rapamycin, everolimus, or a second-generation inhibitor) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a period of 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the general steps for performing a Western blot to assess the phosphorylation status of mTOR pathway proteins.[11][12][13]

  • Cell Culture and Treatment: Culture the desired cancer cell line and treat with mTOR inhibitors at specified concentrations and for various time points.

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitors on the mTOR pathway.

Conclusion

References

A Comparative Analysis of the Chemical Stability of Seco Rapamycin Ethyl Ester and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of Seco Rapamycin (B549165) ethyl ester and its parent compound, Rapamycin (also known as Sirolimus). The enhanced stability of the ring-opened Seco Rapamycin derivative offers significant advantages in formulation development and therapeutic applications. This analysis is supported by experimental data from peer-reviewed studies.

Executive Summary

Rapamycin, a macrolide immunosuppressant, is known for its susceptibility to degradation, particularly through hydrolysis of its lactone ring, which can compromise its therapeutic efficacy. Seco Rapamycin, a ring-opened derivative, has been developed to overcome this limitation. Experimental evidence robustly demonstrates that Seco Rapamycin exhibits significantly greater chemical stability compared to Rapamycin, especially in aqueous solutions under neutral to basic conditions. This enhanced stability is attributed to the elimination of the strained lactone ring, a primary site of degradation in the Rapamycin molecule.

Data Presentation: Stability Comparison

The following table summarizes the quantitative data on the degradation kinetics of Rapamycin and Seco Rapamycin in an aqueous environment. The data clearly illustrates the superior stability of Seco Rapamycin.

CompoundConditionApparent Half-life (t½)Reference
Rapamycin 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH₄ (apparent pH 7.3)890 hours[1][2][3]
Seco Rapamycin 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH₄ (apparent pH 7.3)Significantly slower degradation; ~6% decrease in concentration after 19 days[1]
Rapamycin 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH₄ (apparent pH 7.3)200 hours[1][2][3]
Seco Rapamycin 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH₄ (apparent pH 7.3)Significantly slower degradation; ~15% decrease in concentration after 19 days[1]
Rapamycin 30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2)Half-life reduced by 3 orders of magnitude compared to pH 7.3[1][2][3]
Seco Rapamycin 30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2)Significantly slower degradation than Rapamycin under identical conditions[1][2][3]

Note: The available literature primarily refers to "Seco Rapamycin." It is assumed that the stability profile of Seco Rapamycin ethyl ester is comparable due to the defining structural feature of the opened macrocycle.

Key Findings on Stability

  • Enhanced Stability in Aqueous Solutions: Seco Rapamycin demonstrates a markedly slower rate of degradation in aqueous solutions compared to Rapamycin.[1][2][3][4]

  • Resistance to Base-Catalyzed Hydrolysis: The degradation of Rapamycin is significantly accelerated under basic conditions, a process to which Seco Rapamycin is much more resistant.[1][2][3] The primary degradation pathways for Rapamycin involve the formation of Seco Rapamycin and a hydroxy acid through lactone hydrolysis.[1][2][3]

  • Solid-State Stability: While polycrystalline Rapamycin is relatively stable, the amorphous form is susceptible to autoxidation.[5] The stability of this compound in the solid state is expected to be superior due to its inherent chemical robustness.

Experimental Protocols

The stability of Rapamycin and Seco Rapamycin is typically assessed using forced degradation studies. A representative experimental protocol is outlined below.

Objective: To compare the degradation kinetics of Rapamycin and Seco Rapamycin in aqueous solutions under neutral and basic conditions.

Materials:

  • Rapamycin

  • Seco Rapamycin

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate (MeCOONH₄)

  • Sodium Hydroxide (NaOH)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of Rapamycin and Seco Rapamycin in acetonitrile.

    • Prepare reaction solutions by diluting the stock solutions in 30/70 (v/v) acetonitrile-water mixtures containing either:

      • 23.7 mM or 237 mM Ammonium Acetate (for near-neutral pH).

      • NaOH to achieve an apparent pH of 12.2 (for basic conditions).

  • Incubation:

    • Incubate the reaction solutions at a controlled temperature (e.g., 37°C).

    • Withdraw aliquots at predetermined time intervals.

  • HPLC Analysis:

    • Analyze the aliquots using a validated reverse-phase HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Detection: UV at 278 nm or MS.

    • Quantify the remaining parent compound and the formation of degradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time.

    • Determine the degradation kinetics and calculate the apparent half-life (t½) for each compound under each condition.

Mandatory Visualizations

Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow

Stability_Analysis_Workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solutions (Rapamycin & Seco Rapamycin in Acetonitrile) Reaction_Mixtures Prepare Reaction Mixtures (Aqueous Buffers at different pH) Stock_Solution->Reaction_Mixtures Incubation Incubate at Controlled Temperature Reaction_Mixtures->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Parent Compound and Degradants HPLC->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Half_life Calculate Half-life (t½) Kinetics->Half_life

References

Unveiling Antibody Specificity: A Comparative Guide to Anti-Rapamycin Antibody Cross-Reactivity with Seco-Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate immunoassay development and reliable therapeutic drug monitoring. This guide provides a framework for comparing the cross-reactivity of anti-rapamycin antibodies with a key metabolite, seco-rapamycin ethyl ester. While specific cross-reactivity data is not publicly available, this document outlines the experimental methodology to determine it, enabling researchers to generate their own comparative data.

Rapamycin (B549165), a potent immunosuppressant and mTOR inhibitor, undergoes metabolism to various forms, including the inactive open-ring metabolite, seco-rapamycin. The ethyl ester form of this metabolite may also be present. It is crucial to ascertain whether anti-rapamycin antibodies, commonly used in immunoassays, cross-react with these metabolites, as this could lead to an overestimation of the active drug concentration.

Quantitative Analysis of Cross-Reactivity

To quantitatively assess the cross-reactivity of anti-rapamycin antibodies, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. The following table is a template for researchers to populate with their experimental data. The cross-reactivity is typically calculated as the concentration of rapamycin that causes 50% inhibition of signal (IC50) divided by the IC50 of the cross-reactant, multiplied by 100.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
RapamycinUser-determined100%
Seco-Rapamycin Ethyl EsterUser-determinedUser-calculated
Other relevant metabolitesUser-determinedUser-calculated

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2][3] Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[4] Seco-rapamycin, the ring-opened product of rapamycin, is reported not to affect mTOR function.[5][6]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis Cell Growth Proliferation S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with Anti-Rapamycin Antibody Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Samples Add Rapamycin Standards or Seco-Rapamycin Ethyl Ester Wash_2->Add_Samples Add_Conjugate Add Rapamycin-HRP Conjugate Add_Samples->Add_Conjugate Incubate_Competition Incubate (Competition) Add_Conjugate->Incubate_Competition Wash_3 Wash Incubate_Competition->Wash_3 Add_Substrate Add Substrate Wash_3->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Analyze Analyze Data (Calculate IC50 & Cross-Reactivity) Read_Absorbance->Analyze End End Analyze->End

References

In Vivo Efficacy: A Comparative Analysis of Seco Rapamycin Ethyl Ester and Temsirolimus

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison Guide for Researchers

In the landscape of targeted cancer therapies, mTOR inhibitors have carved out a significant niche. This guide provides a comparative overview of the in vivo efficacy of two rapamycin-related compounds: the well-established mTOR inhibitor Temsirolimus and the rapamycin (B549165) metabolite, Seco Rapamycin ethyl ester. This document is intended for researchers, scientists, and professionals in drug development seeking a concise summary of their mechanisms and performance based on available preclinical data.

Executive Summary:

Direct comparative in vivo efficacy studies between this compound and Temsirolimus are not available in the current body of scientific literature. This is primarily due to their fundamentally different mechanisms of action. Temsirolimus is a potent inhibitor of the mTOR signaling pathway, a central regulator of cancer cell growth and proliferation.[1][2] In contrast, this compound is an open-ring metabolite of a rapamycin derivative and is reported to not affect mTOR function.[3][4][5] Therefore, a direct comparison of their anti-tumor efficacy is not applicable. This guide will instead provide a detailed overview of the known in vivo efficacy of Temsirolimus and the current understanding of this compound's biological properties.

Temsirolimus: An Established mTOR Inhibitor

Temsirolimus is a derivative of sirolimus and functions as an antineoplastic agent by inhibiting the mammalian target of rapamycin (mTOR) kinase.[1][2] This inhibition leads to cell cycle arrest and the suppression of tumor angiogenesis.[6][7]

Mechanism of Action

Temsirolimus binds to the intracellular protein FKBP-12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the PI3K/Akt/mTOR signaling pathway. The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), leading to a reduction in protein synthesis and cell proliferation. Furthermore, Temsirolimus can reduce the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which in turn decreases the expression of vascular endothelial growth factor (VEGF) and inhibits angiogenesis.[7]

Temsirolimus_Signaling_Pathway Temsirolimus Signaling Pathway Temsirolimus Temsirolimus FKBP12 FKBP-12 Temsirolimus->FKBP12 Binds to mTORC1 mTORC1 FKBP12->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 HIF1a HIF-1α mTORC1->HIF1a Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Temsirolimus mTOR Signaling Pathway
In Vivo Efficacy Data

Numerous preclinical studies have demonstrated the in vivo anti-tumor activity of Temsirolimus in various cancer models.

Model Type Cancer Type Dosing Regimen Key Findings Reference
Patient-Derived Xenograft (PDX)Fibrolamellar Hepatocellular CarcinomaNot specifiedSignificant tumor growth inhibition with minimal toxicity.[1][2]
Xenograft4T1 Breast Cancer (immunocompetent mice)5 mg/kgApproximately 45% tumor growth inhibition compared to vehicle.[8]
XenograftA549, KB-31, KB-8511, HCT-1160.1-2.5 mg/kg/day (intraperitoneal)Dose-dependent tumor growth inhibition.[9]
XenograftB16 MelanomaNot specifiedIn combination with a cancer vaccine, prevented tumor growth.[6]
Matrigel Plug AssayBreast Cancer10 nM - 100 nMConsistently inhibited new blood vessel formation.[7]

This compound: A Metabolite with a Different Profile

This compound is an open-ring metabolite of a rapamycin derivative.[3][4] The key distinguishing feature of this compound is that it is reported to not inhibit mTOR function.[3][4][5]

Biological Activity

The available research on Seco Rapamycin and its esters focuses on its metabolic fate and interaction with cellular transport mechanisms. In vitro studies have shown that Seco Rapamycin can be metabolized to dihydro sirolimus in human liver, jejunal mucosal, and Caco-2 homogenates.[3] While it poorly activates mTOR, one study noted that Seco Rapamycin may mimic rapamycin in its ability to inhibit the proteasome.[10] However, it exhibits significantly less potency than rapamycin in a thymocyte proliferation assay.[10] There is a lack of published in vivo studies evaluating the anti-tumor efficacy of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the in vivo efficacy of anti-tumor agents like Temsirolimus.

Patient-Derived Xenograft (PDX) In Vivo Experiment
  • Animal Model: Male NOD/SCID mice are utilized.[1]

  • Tumor Implantation: PDX tumor tissue is implanted in the left flank of the mice.[1]

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., approximately 60 mm³), mice are randomized into treatment and control groups.[1]

  • Treatment Administration: The vehicle (control) or Temsirolimus is administered to the respective groups. The route of administration is typically intraperitoneal (IP) or intravenous (IV).

  • Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[1]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).[1]

In_Vivo_Xenograft_Workflow General In Vivo Xenograft Experimental Workflow Implantation Tumor Cell/Tissue Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Temsirolimus vs. Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint (Tumor Excision) Monitoring->Endpoint Analysis Ex Vivo Analysis (IHC, Western Blot) Endpoint->Analysis

Caption: General Workflow for In Vivo Xenograft Studies

Conclusion

Based on current scientific literature, Temsirolimus demonstrates significant in vivo anti-tumor efficacy across various preclinical cancer models, attributable to its well-characterized mechanism as an mTOR inhibitor. This compound, on the other hand, is a metabolite that does not appear to share this primary mechanism of action and for which in vivo anti-cancer efficacy data is not available. Therefore, these two compounds are not comparable alternatives for mTOR-targeted cancer therapy. Future research on this compound would be necessary to determine if it possesses any alternative anti-neoplastic properties, such as proteasome inhibition, that could be therapeutically relevant.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Seco Rapamycin Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Seco Rapamycin ethyl ester, a metabolite of the immunosuppressant drug Rapamycin. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is crucial to handle and dispose of all research chemicals with a high degree of caution to minimize environmental impact and ensure personnel safety.[1]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental layer of safety for handling any laboratory chemical.

Recommended PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat or disposable gown

All handling and preparation for disposal should be conducted within a fume hood or a ducted biological safety cabinet to prevent inhalation of any aerosols or dust.[2]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound, as with many biologically active research compounds, is to treat it as hazardous waste.[3] This precautionary approach ensures the highest level of safety and environmental responsibility.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, absorbent pads, and empty vials, should be collected in a designated hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste."[3][4]

  • Liquid Waste: Any solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[3] If organic solvents were used to dissolve the compound, the waste should be collected in a container specifically designated for flammable organic waste.[3]

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container that is appropriately labeled for hazardous waste.[2][4]

2. Container Labeling: Proper labeling is critical for compliant waste disposal. All waste containers must include:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound"

  • The names of any solvents or other chemicals mixed with the waste

  • The date when waste was first added to the container[4]

3. Storage of Waste: Store all hazardous waste containers in a designated and secure area within the laboratory, away from general laboratory traffic.[5] Ensure that incompatible waste types are segregated to prevent any chemical reactions.[4]

4. Final Disposal: Do not dispose of this compound down the drain or in regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste containers.[2][3]

Decontamination of Glassware and Surfaces

  • Glassware: Empty stock vials and other glassware should be triple-rinsed with a suitable solvent (such as ethanol) followed by copious amounts of water.[2] The rinsate should be collected as hazardous liquid waste. After rinsing, deface the original label on the vial.[2]

  • Work Surfaces: Decontaminate work surfaces by cleaning with a detergent solution followed by a thorough rinse with water.[2] Any absorbent pads used during this process should be disposed of as solid hazardous waste.[2]

The following diagram outlines the logical workflow for the proper disposal of waste generated from experiments involving this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment and Labeling cluster_3 Final Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) (Gloves, Gown, Safety Glasses) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Gloves, Vials, Absorbent Pads) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste Sharps contain_solid Place in Labeled Hazardous Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled Hazardous Sharps Container sharps_waste->contain_sharps store Store Waste in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contain_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling Seco Rapamycin ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Seco Rapamycin ethyl ester, based on available safety data sheets.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryRecommendationKey Specifications
Eye Protection Safety goggles with side-shieldsShould be worn to prevent contact with eyes.
Hand Protection Protective glovesImpermeable gloves are necessary to prevent skin contact.
Body Protection Impervious clothing / Lab coatTo protect skin from accidental splashes or contamination.
Respiratory Protection Suitable respiratorRecommended to avoid the inhalation of dust or aerosols.

Safe Handling and Disposal Procedures

Adherence to proper operational and disposal plans is critical to mitigate risks associated with this compound.

Engineering Controls and Handling:

  • Work should be conducted in an area with appropriate exhaust ventilation to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Direct contact with the skin and eyes should be prevented.[1]

  • A safety shower and eyewash station should be readily accessible.[1]

Spill and Decontamination:

  • In the event of a spill, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]

Disposal:

  • Dispose of all contaminated materials in accordance with institutional and local regulations for hazardous waste.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_procedure Experimental Procedure cluster_disposal Disposal & Decontamination ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handling Handle Compound ventilation->handling experiment Conduct Experiment handling->experiment spill_cleanup Clean Spills with Absorbent Material experiment->spill_cleanup decontaminate Decontaminate Surfaces with Alcohol spill_cleanup->decontaminate dispose Dispose of Contaminated Waste per Regulations decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash Wash Hands and Exposed Skin remove_ppe->wash

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.